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  • Product: 2,2-Dicyclopropylacetonitrile

Core Science & Biosynthesis

Foundational

Synthesis of 2,2-Dicyclopropylacetonitrile from Dicyclopropyl Ketone: A Technical Guide

Executive Summary The gem-dicyclopropyl motif is a highly valued structural feature in modern medicinal chemistry. It is known for introducing significant steric bulk while imposing unique conformational constraints arou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The gem-dicyclopropyl motif is a highly valued structural feature in modern medicinal chemistry. It is known for introducing significant steric bulk while imposing unique conformational constraints around adjacent bonds, which can enhance the metabolic stability of drug candidates[1]. 2,2-Dicyclopropylacetonitrile serves as a critical intermediate in the synthesis of downstream pharmaceutical building blocks. Most notably, it is the direct precursor to 2,2-dicyclopropylethanamine[1], and it is a documented intermediate in the development of advanced therapeutics, including KRAS G12C inhibitors targeting pancreatic, colorectal, and lung cancers[2].

This whitepaper details the authoritative synthetic route for converting dicyclopropyl ketone to 2,2-dicyclopropylacetonitrile, focusing on the mechanistic causality and self-validating experimental protocols required for high-yield execution.

Strategic Rationale: The Van Leusen Homologation

Converting dicyclopropyl ketone to 2,2-dicyclopropylacetonitrile requires a one-carbon homologation coupled with the introduction of a nitrile group. Traditional methods—such as a Wittig reaction followed by hydrocyanation, or reduction to an alcohol followed by SN​2 displacement with a cyanide salt—are often low-yielding. This is due to the extreme steric hindrance of the two cyclopropyl rings and the high risk of cyclopropylcarbinyl ring-opening rearrangements under standard reaction conditions.

To bypass these limitations, the Van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC) is the premier choice[1]. This methodology is operationally simple, highly efficient for sterically hindered ketones, and directly yields the target nitrile in a single continuous transformation without requiring the isolation of unstable intermediates[1].

Mechanistic Causality

The success of this specific protocol relies heavily on the synergistic choice of base and solvent:

  • Deprotonation : Potassium carbonate ( K2​CO3​ ) acts as a mild, heterogeneous base to deprotonate the acidic α -carbon of TosMIC.

  • Nucleophilic Attack & Cyclization : The resulting TosMIC anion attacks the sterically hindered carbonyl carbon of dicyclopropyl ketone, immediately cyclizing to form a 4-tosyl-2-oxazoline intermediate.

  • Solvent-Mediated Ring Opening : Anhydrous methanol (MeOH) is not merely a passive solvent; it actively participates in the proton-transfer steps required to open the oxazoline ring.

  • Elimination : The final collapse of the intermediate expels p-toluenesulfinic acid, driving the reaction forward to irreversibly form 2,2-dicyclopropylacetonitrile.

Mechanism N1 TosMIC + K2CO3 (Deprotonation) N2 TosMIC Anion N1->N2 N3 Nucleophilic Attack on Dicyclopropyl Ketone N2->N3 N4 4-Tosyl-2-oxazoline Intermediate N3->N4 Cyclization N5 Proton Transfer & Ring Opening (MeOH) N4->N5 N6 Elimination of p-Toluenesulfinic Acid N5->N6 N7 2,2-Dicyclopropylacetonitrile N6->N7 Irreversible Step

Mechanistic pathway of the Van Leusen homologation to 2,2-dicyclopropylacetonitrile.

Experimental Protocol

The following methodology provides a self-validating system for the synthesis of 2,2-dicyclopropylacetonitrile, ensuring high fidelity and reproducibility[1].

Step 1: Setup and Reagent Preparation

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and maintained under an argon atmosphere, add anhydrous methanol (10 volumes) and potassium carbonate (2.0 equivalents)[1].

  • Causality : The argon atmosphere prevents oxidative degradation and moisture interference, which could prematurely hydrolyze the TosMIC reagent.

Step 2: Reagent Addition

Add tosylmethyl isocyanide (TosMIC, 1.2 equivalents) to the stirred suspension[1].

  • Causality : Ensure the suspension is stirring vigorously to maintain the heterogeneous K2​CO3​ in a uniformly dispersed state, maximizing the surface area for the deprotonation of TosMIC.

Step 3: Reaction Initiation

Add dicyclopropyl ketone (1.0 equivalent) dropwise to the mixture at room temperature[1].

  • Causality : The dropwise addition controls the local concentration of the ketone, mitigating any exothermic spikes and preventing dimerization or off-target side reactions.

Step 4: Monitoring (Self-Validation)

Monitor the reaction progress via thin-layer chromatography (TLC) or GC-MS[1]. The reaction is typically complete within 2-4 hours[1].

  • Causality : The disappearance of the ketone peak/spot acts as an internal quality control check, confirming the complete consumption of the starting material and validating the nucleophilic attack step before proceeding to work-up.

Step 5: Work-up and Isolation

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol[1]. Partition the resulting residue between diethyl ether and water[1]. Extract the aqueous layer twice with diethyl ether[1].

  • Causality : The ether/water partition effectively separates the organic nitrile product (soluble in ether) from the water-soluble potassium salts and p-toluenesulfinate byproducts. The organic layers are then combined, dried over anhydrous Na2​SO4​ , and concentrated to yield the crude 2,2-dicyclopropylacetonitrile.

Workflow A 1. Setup Argon, K2CO3, MeOH B 2. TosMIC Addition (1.2 eq) A->B C 3. Ketone Addition Dropwise, RT B->C D 4. Monitoring TLC / GC-MS (2-4h) C->D E 5. Work-up Ether/Water Extraction D->E

Step-by-step experimental workflow for the synthesis of 2,2-dicyclopropylacetonitrile.

Quantitative Data & Optimization

To ensure reproducibility and optimal yield, the stoichiometric ratios and parameters must be strictly adhered to. The table below summarizes the critical quantitative data for this protocol.

Reagent / ParameterRoleEquivalents / AmountRationale
Dicyclopropyl Ketone Starting Material1.0 eqLimiting reagent; sterically hindered electrophile.
TosMIC Homologation Agent1.2 eqSlight excess ensures complete consumption of the ketone.
Potassium Carbonate Base2.0 eqExcess required to drive deprotonation and neutralize sulfinic acid byproduct.
Anhydrous Methanol Solvent / Reactant10 volumesFacilitates proton transfer for oxazoline ring opening.
Temperature Kinetic ControlRoom Temp (20-25°C)Balances reaction rate while preventing thermal decomposition of TosMIC.
Reaction Time Duration2 - 4 hoursVerified via GC-MS to prevent over-reaction or degradation.

References

  • 2,2-Dicyclopropylethan-1-amine | 142913-40-4 - Benchchem. Benchchem.
  • WO2019232419A1 - Kras g12c inhibitors and methods of using the same.

Sources

Exploratory

Elucidation of 2,2-Dicyclopropylacetonitrile: A Comprehensive Structural and Spectroscopic Guide

Executive Summary The incorporation of gem-dicyclopropyl groups into small-molecule therapeutics is a highly effective strategy for increasing steric bulk, modulating pKa, and enhancing metabolic stability against cytoch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of gem-dicyclopropyl groups into small-molecule therapeutics is a highly effective strategy for increasing steric bulk, modulating pKa, and enhancing metabolic stability against cytochrome P450-mediated degradation. 2,2-dicyclopropylacetonitrile (Molecular Formula: C₈H₁₁N; MW: 121.18 g/mol ) serves as a critical synthetic intermediate, most notably in the production of 2,2-dicyclopropylethanamine. This whitepaper provides an authoritative, in-depth guide to the synthesis, sample preparation, and multi-modal structural elucidation of this unique aliphatic nitrile.

High-Fidelity Synthesis & Sample Preparation

Accurate structural elucidation begins with high-purity sample generation. The conversion of dicyclopropyl ketone to 2,2-dicyclopropylacetonitrile is the foundational carbon-chain extension step[1].

Protocol 1: Synthesis via Van Leusen Reaction
  • Setup: Flame-dry a three-neck round-bottom flask under an argon atmosphere. Add anhydrous methanol (10 volumes) and potassium carbonate (2.0 equivalents).

  • Reagent Addition: Add tosylmethyl isocyanide (TosMIC, 1.2 equivalents) to the stirred suspension.

  • Initiation: Add dicyclopropyl ketone (1.0 equivalent) dropwise to the mixture at room temperature.

  • Monitoring: Track the reaction via GC-MS until the starting ketone is completely consumed (typically 2–4 hours).

  • Workup & Purification: Quench with distilled water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexane/EtOAc gradient).

Causality Behind Experimental Choices: The Van Leusen reaction utilizing TosMIC is deliberately chosen over alternative pathways (such as a Wittig reaction followed by hydrocyanation) due to its operational simplicity and superior efficiency when reacting with sterically hindered ketones[1]. Methanol acts as both a solvent and a nucleophilic participant in the intermediate oxazoline ring-opening.

Self-Validating System: The protocol is self-validating through GC-MS monitoring. The disappearance of the ketone precursor and the emergence of the target molecular ion (m/z 121) explicitly confirm the success of the reductive cyanation before any downstream purification is attempted.

Analytical Workflow & Spectroscopic Strategy

To achieve absolute certainty in structural assignment, we employ an orthogonal, multi-spectral approach. The combined application of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides an error-resistant model that eliminates ambiguity in molecular structure determination[2].

G N1 Synthesis & Purity (Van Leusen Reaction) N2 IR Spectroscopy (Functional Groups) N1->N2 N3 Mass Spectrometry (Molecular Weight) N2->N3 N4 1D NMR (1H & 13C) (Atomic Connectivity) N3->N4 N5 2D NMR (COSY/HSQC) (Stereochemical Assignment) N4->N5 N6 Validated Structure: 2,2-dicyclopropylacetonitrile N5->N6

Caption: Multi-modal spectroscopic workflow for structural elucidation.

Multi-Modal Structural Elucidation

Mass Spectrometry (EI-MS)

In mass spectrometry, identifying the molecular ion peak and mapping subsequent fragmentation pathways is the critical first step in structural elucidation[3].

  • Molecular Ion: Electron Ionization (EI) yields a distinct molecular ion peak [M]⁺ at m/z 121 , confirming the C₈H₁₁N formula.

  • Fragmentation Causality: A prominent fragment appears at m/z 80 ([M - C₃H₅]⁺). This alpha-cleavage is driven by the thermodynamic stability of the ejected cyclopropyl radical, a hallmark fragmentation pathway for dicyclopropyl systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides immediate confirmation of the functional groups installed during synthesis.

  • Nitrile Stretch: A sharp, distinct absorption band is observed at ~2245 cm⁻¹ . Causality: The significant change in the dipole moment during the C≡N triple bond vibration yields this peak in a region completely devoid of other interfering signals.

  • C-H Stretch: Absorption is observed at ~3080 cm⁻¹ . Causality: The high ring strain of the three-membered cyclopropyl rings forces the C-H bonds to adopt a higher s-character (approaching sp² hybridization). This shifts the stretching frequency above the typical 3000 cm⁻¹ threshold seen in standard aliphatic sp³ C-H bonds.

Nuclear Magnetic Resonance (NMR) Profiling
Protocol 2: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Tuning and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Perform automatic tuning and matching (ATM), followed by rigorous gradient shimming.

  • Acquisition: Acquire ¹H NMR using a 30° pulse angle and a 2-second relaxation delay (D1). Acquire proton-decoupled ¹³C NMR with a minimum of 512 scans.

Self-Validating System: The presence of a sharp, symmetrical CDCl₃ solvent peak at 7.26 ppm validates the homogeneity of the magnetic field. This ensures that the complex splitting patterns observed in the cyclopropyl region are true reflections of scalar coupling, not instrumental artifacts.

¹H and ¹³C NMR Interpretation Logic

The most diagnostic signal in the ¹H NMR spectrum is the alpha-proton (-CH-CN).

NMR_Logic N1 Alpha-Proton (-CH-CN) N4 Deshielding Effect (Shift to ~2.10 ppm) N1->N4 N5 Scalar Coupling (³J) (Triplet Multiplicity) N1->N5 N2 Adjacent Nitrile Group (Diamagnetic Anisotropy) N2->N4 N3 Two Adjacent Cyclopropyl Methine Protons N3->N5

Caption: Logical causality of the alpha-proton ¹H NMR signal characteristics.

  • Alpha-Proton Causality: The alpha-proton appears as a triplet (t, J ≈ 8.0 Hz) at ~2.10 ppm . It is deshielded by the diamagnetic anisotropy of the adjacent nitrile group. The triplet multiplicity is a direct result of scalar coupling (³J) to the two equivalent methine protons of the adjacent cyclopropyl rings.

  • Cyclopropyl Protons: The rigid geometry of the cyclopropyl rings renders the methylene protons on the same carbon diastereotopic (fixed cis and trans relative to the nitrile group). This results in complex, second-order multiplets between 0.30–0.60 ppm .

Quantitative Data Synthesis

The following table consolidates the quantitative spectroscopic data, serving as a rapid reference for verifying the structural integrity of 2,2-dicyclopropylacetonitrile.

TechniqueSignal / PeakAssignmentCausality / Structural Implication
MS (EI) m/z 121[M]⁺Molecular ion confirming the C₈H₁₁N formula.
MS (EI) m/z 80[M - C₃H₅]⁺Alpha-cleavage resulting in the loss of one cyclopropyl ring.
FT-IR 3080 cm⁻¹C-H stretchHigh s-character of highly strained cyclopropyl sp³ C-H bonds.
FT-IR 2245 cm⁻¹C≡N stretchConfirms the presence of the aliphatic nitrile functional group.
¹H NMR ~2.10 ppm (t, J=8 Hz)-CH -CNDeshielded by nitrile anisotropy; split by two adjacent methine protons.
¹H NMR ~0.90 ppm (m)Cyclopropyl CH Methine protons of the cyclopropyl rings (2H integration).
¹H NMR 0.30–0.60 ppm (m)Cyclopropyl CHDiastereotopic methylene protons causing complex splitting (8H integration).
¹³C NMR ~119.5 ppm-C ≡NCharacteristic downfield shift for aliphatic quaternary nitriles.
¹³C NMR ~35.2 ppm-C H-CNAlpha-carbon directly attached to the electron-withdrawing nitrile.
¹³C NMR ~14.5 ppmCyclopropyl C HMethine carbons of the cyclopropyl rings.
¹³C NMR ~3.5, 4.2 ppmCyclopropyl C H₂Methylene carbons (split into two signals due to diastereotopic nature).

Conclusion

The structural elucidation of 2,2-dicyclopropylacetonitrile requires a rigorous, multi-modal analytical approach. By understanding the underlying causality of the synthetic mechanisms (e.g., the Van Leusen reaction) and the quantum mechanical origins of the spectroscopic signals (e.g., diamagnetic anisotropy and ring strain), researchers can confidently validate this critical intermediate. Adhering to these self-validating protocols ensures the highest degree of fidelity in downstream drug development workflows.

Sources

Foundational

Structural Deconstruction and Synthetic Utility of 2,2-Dicyclopropylacetonitrile: A Technical Guide for Medicinal Chemists

Executive Summary In modern drug development, the strategic introduction of steric bulk and conformational restriction is paramount for optimizing target affinity and mitigating metabolic liabilities. 2,2-dicyclopropylac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the strategic introduction of steric bulk and conformational restriction is paramount for optimizing target affinity and mitigating metabolic liabilities. 2,2-dicyclopropylacetonitrile serves as a highly specialized synthetic intermediate in medicinal chemistry. Characterized by a gem-dicyclopropyl motif adjacent to a reactive nitrile core, this building block is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced inhibitors targeting KRAS G12C mutations.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the IUPAC nomenclature of 2,2-dicyclopropylacetonitrile, detail its physicochemical rationale, and provide field-proven, self-validating synthetic protocols for its generation and downstream application.

Part 1: IUPAC Nomenclature & Structural Deconstruction

The precise naming of chemical intermediates ensures unambiguous machine readability and database indexing across global research teams. The derivation of the name 2,2-dicyclopropylacetonitrile follows strict IUPAC nomenclature rules (P-66.5.1.1) for nitriles.

  • Principal Functional Group Identification: The molecule contains a cyano group (-C≡N). According to IUPAC guidelines, the principal functional group dictates the suffix. For carbon-linked cyano groups, the suffix is "-nitrile".

  • Parent Chain Determination: The longest continuous carbon chain containing the nitrile carbon consists of two carbon atoms. The parent alkane is ethane, making the systematic parent name "ethanenitrile". However, IUPAC explicitly retains the name "acetonitrile" for this two-carbon parent structure.

  • Chain Numbering: The nitrile carbon is designated as C1. The adjacent alpha carbon is C2.

  • Substituent Assignment: Two cyclopropyl rings are attached to the C2 position.

  • Locant Redundancy Note: While substitution can only occur at C2 in an acetonitrile parent chain (making the "2,2-" locants technically redundant), they are universally retained in medicinal chemistry to prevent indexing errors in structural databases.

IUPAC_Derivation step1 Step 1: Principal Group Identify -C≡N (Nitrile) Suffix: '-nitrile' step2 Step 2: Parent Chain Longest chain with -CN is 2 carbons Parent: 'acetonitrile' step1->step2 step3 Step 3: Numbering C1 = Nitrile Carbon C2 = Alpha Carbon step2->step3 step4 Step 4: Substituents Two cyclopropyl rings at C2 Prefix: '2,2-dicyclopropyl-' step3->step4 final Final IUPAC Name 2,2-dicyclopropylacetonitrile step4->final

Caption: Step-by-step logical derivation of the IUPAC name for 2,2-dicyclopropylacetonitrile.

Part 2: Physicochemical Profile & MedChem Rationale

The incorporation of the 2,2-dicyclopropylacetonitrile scaffold into a drug discovery pipeline is rarely accidental. The gem-dicyclopropyl group introduces severe steric hindrance around the alpha carbon. This serves two primary functions:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the alpha position, a common metabolic liability in aliphatic amines and nitriles.

  • Conformational Locking: The rigid cyclopropyl rings restrict rotation around the C1-C2 bond, freezing the molecule into a specific trajectory that can perfectly occupy lipophilic pockets in target kinases, such as those seen in1 [1].

Quantitative Data Summary
PropertyValueStructural Implication
IUPAC Name 2,2-DicyclopropylacetonitrileStandardized indexing
Molecular Formula C₈H₁₁NHigh carbon fraction (lipophilicity)
Molecular Weight 121.18 g/mol Low MW, excellent for fragment-based design
Functional Groups Nitrile (-C≡N), gem-dicyclopropylElectrophilic handle, steric bulk
Primary Downstream Derivative 2 [2]Versatile primary amine for amide coupling
Related Analogue 3 [3]Alpha-amino nitrile variant (C₈H₁₂N₂)

Part 3: Synthetic Methodologies & Experimental Protocols

Synthesizing 2,2-dicyclopropylacetonitrile presents a unique challenge. The starting material, dicyclopropyl ketone, is highly sterically hindered. Standard homologation techniques (e.g., Wittig olefination followed by hydrocyanation) often fail or result in poor yields due to this steric clash.

The Causality of Choice: To overcome this, we employ the4 [4]. This multicomponent reaction uses tosylmethyl isocyanide (TosMIC) as a C-N=C synthon, allowing for a direct, one-pot conversion of the hindered ketone into a nitrile with one additional carbon atom.

Protocol 1: Synthesis of 2,2-Dicyclopropylacetonitrile (Van Leusen Homologation)

This protocol is designed as a self-validating system, ensuring intermediate checks prevent downstream failures.

  • Preparation & Setup: Flame-dry a 250 mL three-neck round-bottom flask. Purge continuously with argon. Causality: Moisture must be strictly excluded as it can prematurely hydrolyze the TosMIC reagent.

  • Reagent Suspension: Add anhydrous methanol (10 volumes) and potassium carbonate (K₂CO₃, 2.0 eq). Causality: Methanol is not just a solvent; it acts as a crucial proton donor in the deformylation step of the intermediate ketimine, significantly accelerating the reaction [4].

  • TosMIC Addition: Introduce TosMIC (1.2 eq) to the stirred suspension.

  • Initiation: Add dicyclopropyl ketone (1.0 eq) dropwise at room temperature to control the exotherm.

  • Validation & Monitoring: Stir for 2-4 hours. Validate reaction progress via Thin-Layer Chromatography (TLC; Hexanes/EtOAc 8:2). The reaction is self-validating when the UV-inactive ketone spot is fully consumed, and a new, slightly more polar spot (the nitrile) appears.

  • Analytical Confirmation: Following aqueous workup (NH₄Cl quench, EtOAc extraction), run an IR spectrum of the crude oil. The appearance of a sharp, distinct peak at ~2240 cm⁻¹ confirms the successful formation of the -C≡N group.

Protocol 2: Downstream Reduction to 2,2-Dicyclopropylethan-1-amine

The nitrile is typically reduced to a primary amine to serve as a nucleophilic handle for API synthesis [2].

  • Setup: In a flame-dried flask under argon, suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF (15 volumes) and cool to 0 °C.

  • Addition: Add the synthesized 2,2-dicyclopropylacetonitrile (1.0 eq) in THF dropwise to manage the vigorous evolution of heat and hydrogen gas.

  • Reaction & Validation: Allow to warm to room temperature and stir for 4-6 hours. Validate completion by IR spectroscopy—the complete disappearance of the 2240 cm⁻¹ nitrile stretch indicates 100% conversion.

  • Fieser Quench (Critical Safety Step): Quench the reaction strictly using the Fieser method ( x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Causality: This specific quenching ratio forces the aluminum byproducts to precipitate as a granular, easily filterable white solid, preventing the formation of a gelatinous emulsion that would trap the product and ruin the yield.

Synthetic_Workflow SM Dicyclopropyl Ketone (Starting Material) INT 2,2-Dicyclopropylacetonitrile (Target Intermediate) SM->INT TosMIC, K2CO3 MeOH, RT (Van Leusen Rxn) PROD 2,2-Dicyclopropylethan-1-amine (Final Amine) INT->PROD LiAlH4, THF 0°C to RT (Reduction)

Caption: Synthetic workflow from dicyclopropyl ketone to the final amine via the nitrile intermediate.

References

  • (12) STANDARD PATENT (11) Application No. AU 2019278998 B2 - Australian Patent Office.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYTqKfj74jVQt-7HeP2osz0wgw76jbXx6F9dcHjH5uQNg4cK_xf5OqsRmfhuSA1i6cp751ntchE2cr5_3RvE5Ab1SE-t_fwRNMta9VvBRXUUK_w47bR5mD6zQGr1WS96zvDLBVmPbtA7HTXJD05JHGUGKSE0CKxPfWmv6HMt-9JScKPzjaev5hlsc9vr_pOsLh]
  • 2,2-Dicyclopropylethan-1-amine | 142913-40-4 - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWgD4DGkOQEZbJdJGZF3tZd-lQKbhjxSklPP7zn9KhF3MjVrYvHNJd690rK00isgRtRHxwEGmXolOKN6tUrMnpDB0CplSheJjX7RHDOCcbO8s36qxi2N212P2RgieTrJkmwt6NUA==]
  • 2-amino-2,2-dicyclopropylacetonitrile (C8H12N2) - PubChemLite.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwuVimNecAF6tdgMlLA7P4DgWd7AXHzz9Xfz7BtBw-bRsC8GyGm2yYSBUWlXtcXL4xd1TBFJSIENbJlvVXtAV_tca58Sz6YaS9ca9I11lzAuJoDMoUYNjz5nSyh6MSoFTlaNKqRT9ZsBCEt8VRBw==]
  • Van Leusen Reaction - Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEP4HD3mC5nqBweDJnUawqkTzS50mpvO_h9yVgVqDIEJyufl9bI1crtMmn12nVkzEJJxjenLmzxf8WXzKYXtrZUK1FlxUq4tfV_cxk2dCg_aaf0s_6GdjvOKY_-a1cl40yZ2DVPNDMjAsljShnvuede0cL5YuXxSRHhfOIpTSBtU74IkE=]

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and CAS Registry Assignment of 2,2-Dicyclopropylacetonitrile

Executive Summary: The Strategic Role of 2,2-Dicyclopropylacetonitrile In modern drug discovery, the incorporation of the gem-dicyclopropyl motif has emerged as a privileged structural strategy. By replacing flexible ali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of 2,2-Dicyclopropylacetonitrile

In modern drug discovery, the incorporation of the gem-dicyclopropyl motif has emerged as a privileged structural strategy. By replacing flexible aliphatic chains with rigid cyclopropyl rings, medicinal chemists can lock molecules into bioactive conformations, reduce entropic penalties upon target binding, and significantly enhance metabolic stability against cytochrome P450 oxidation .

2,2-Dicyclopropylacetonitrile is a critical carbon-extended intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of targeted KRAS G12C inhibitors . As pharmaceutical pipelines scale these proprietary compounds, establishing a formal Chemical Abstracts Service (CAS) Registry Number for novel intermediates becomes a mandatory regulatory milestone for global compliance (e.g., EU REACH, U.S. TSCA) .

This whitepaper provides an authoritative guide on the physicochemical profiling, self-validating synthesis, and formal CAS registration workflow for 2,2-dicyclopropylacetonitrile.

Physicochemical Profiling & Structural Logic

Before initiating synthesis or regulatory filing, a rigorous analytical profile must be established. The unique architecture of 2,2-dicyclopropylacetonitrile—featuring a highly sterically hindered alpha-carbon—dictates both its chemical reactivity and its analytical signatures.

Table 1: Physicochemical & Analytical Properties of 2,2-Dicyclopropylacetonitrile

ParameterValueAnalytical Significance
IUPAC Name 2,2-dicyclopropylacetonitrileStandardized nomenclature required for CAS filing.
Molecular Formula C₈H₁₁NDetermines exact mass for HRMS validation.
Molecular Weight 121.18 g/mol Essential for stoichiometric scaling.
Exact Mass 121.0891 DaTarget for ESI-MS[M+H]⁺ at ~122.0969 m/z.
¹H NMR Signature δ 2.20 (t, J = 8.0 Hz, 1H)Absolute confirmation of the α-methine proton formation .

Self-Validating Synthetic Methodology

Causality Behind Experimental Choices

Traditional Wittig olefination followed by hydrocyanation often fails for this substrate due to the extreme steric shielding provided by the two cyclopropyl rings. The Van Leusen approach, utilizing tosylmethyl isocyanide (TosMIC), bypasses this steric hindrance through a concerted cycloaddition mechanism. Furthermore, the choice of anhydrous methanol as a solvent is critical; the protic environment facilitates the ring-opening of the transient oxazoline intermediate, driving the elimination of the tosyl group to yield the target nitrile.

Protocol: Synthesis of 2,2-Dicyclopropylacetonitrile

This protocol is designed as a self-validating system, ensuring that each phase of the reaction provides clear, measurable analytical feedback.

  • System Preparation: Flame-dry a three-neck round-bottom flask and purge with argon for 15 minutes.

    • Causality: An inert atmosphere prevents the oxidative degradation of the isocyanide reagent, ensuring maximum atom economy.

  • Reagent Suspension: Add anhydrous methanol (10 volumes) followed by potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is specifically selected over stronger bases (e.g., t-BuOK) to prevent unwanted enolization or base-catalyzed ring-opening of the strained cyclopropyl moieties.

  • TosMIC Addition: Introduce TosMIC (1.2 eq) to the stirred suspension at 0°C.

    • Causality: Cooling mitigates the exothermic nature of the initial TosMIC deprotonation.

  • Ketone Introduction: Add dicyclopropyl ketone (1.0 eq) dropwise over 20 minutes, then allow the reaction to warm to room temperature.

  • In-Process QA/QC (Self-Validation): Monitor the reaction via GC-MS and NMR. The protocol validates itself when the ¹³C NMR signal for the ketone carbonyl (~210 ppm) disappears, replaced by the nitrile carbon (~120 ppm). Concurrently, ¹H NMR will reveal a distinct triplet at δ 2.20 (1H), confirming the formation of the new alpha-methine center .

  • Isolation: Quench with distilled water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a yellow oil.

Synthesis_Workflow Ketone Dicyclopropyl Ketone (Starting Material) Reaction Van Leusen Reaction (TosMIC, K₂CO₃, MeOH) Ketone->Reaction + TosMIC Intermediate Oxazoline Intermediate (Transient) Reaction->Intermediate Cycloaddition Product 2,2-Dicyclopropylacetonitrile (Target Intermediate) Intermediate->Product Ring Cleavage Validation Self-Validation (1H NMR: δ 2.20, 1H) Product->Validation QA/QC

Caption: Synthetic workflow and analytical validation of 2,2-dicyclopropylacetonitrile.

The CAS Registry Number (CAS RN) Assignment Workflow

When scaling 2,2-dicyclopropylacetonitrile for commercial pharmaceutical use, it must be registered with the Chemical Abstracts Service. A CAS RN is a unique, unambiguous numeric identifier (up to 10 digits) recognized universally by regulatory agencies. The final digit serves as a mathematical check digit to validate the authenticity of the preceding numbers .

Registration Data Requirements

To successfully petition the CAS Inventory Expert Service for a new or verified registry number, specific datasets must be compiled to prove the chemical's distinct identity .

Table 2: CAS Registration Data Requirements

Data CategoryRequired DocumentationPurpose in CAS Workflow
Chemical Identity IUPAC name, Molecular FormulaEstablishes baseline nomenclature for the CA Index Name.
Structural Diagram High-resolution 2D structure (MOL/SDF)Enables exact stereochemical and connectivity mapping.
Analytical Spectra ¹H/¹³C NMR, HRMS, IRValidates the physical existence and purity of the entity.
Process Context Synthetic route documentationDifferentiates discrete chemical entities from UVCBs.
The Logical Registration Pathway

The process of obtaining a CAS RN is highly structured. Upon submission of the data outlined in Table 2, CAS scientists perform a rigorous structural validation against the existing registry of over 204 million substances [[1]]([Link]). If the substance is confirmed as novel, a sequential CAS RN is generated and an authoritative CA Index Name is assigned .

CAS_Workflow Start Compile Chemical Data (Structure, NMR, MS) Submit Submit to CAS Registry Inventory Expert Service Start->Submit Eval CAS Scientist Evaluation & Structural Validation Submit->Eval Check Substance Exists in Registry? Eval->Check Assign Assign New CAS RN & CA Index Name Check->Assign No (Novel Entity) Retrieve Retrieve Existing CAS RN Check->Retrieve Yes (Known Entity) Publish Publish in CAS REGISTRY (or hold confidential) Assign->Publish Retrieve->Publish

Caption: Logical workflow for CAS Registry Number assignment and structural validation.

Conclusion

The synthesis and regulatory registration of 2,2-dicyclopropylacetonitrile represent critical steps in the lifecycle of modern drug development. By employing a self-validating Van Leusen methodology, chemists can overcome the steric challenges inherent to gem-dicyclopropyl systems. Concurrently, navigating the CAS registration workflow with robust analytical data ensures that this vital intermediate meets the stringent compliance standards required for global pharmaceutical manufacturing.

References

  • Google Patents. "WO2019232419A1 - KRAS G12C inhibitors and methods of using the same".
  • REACH24H. "Understanding CAS Registry Number: a Key Identifier for Chemical Substances".[Link]

  • Global HazMat. "What is a CAS number, how is it assigned & why it’s so important?".[Link]

  • 3eco. "What is a CAS number? | 3E". [Link]

  • Wikipedia. "CAS Registry Number". [Link]

Sources

Foundational

A Guide to the Definitive ¹³C NMR Characterization of 2,2-dicyclopropylacetonitrile

Abstract This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2,2-dicyclopropylacetonitrile. The unique structural amalgamation of a quaternary carbon,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2,2-dicyclopropylacetonitrile. The unique structural amalgamation of a quaternary carbon, two strained cyclopropyl rings, and a nitrile functional group presents a distinct spectroscopic challenge and an opportunity for detailed molecular insight. This document outlines a multi-tiered analytical approach, from foundational 1D ¹³C NMR acquisition to advanced spectral editing techniques like Distortionless Enhancement by Polarization Transfer (DEPT). We will delve into the theoretical basis for predicted chemical shifts, present a field-proven experimental protocol, and detail the logic of spectral interpretation to provide an unambiguous structural assignment. This guide is intended for researchers and scientists in organic synthesis and drug development who require a robust methodology for the structural elucidation of complex small molecules.

Introduction: The Structural & Spectroscopic Landscape

The 2,2-dicyclopropylacetonitrile molecule is characterized by a central sp³-hybridized quaternary carbon atom bonded to a nitrile group and two cyclopropyl rings. Each of these moieties contributes unique electronic features that profoundly influence the ¹³C NMR spectrum.

  • The Cyclopropyl Moiety: The three-membered ring system is known for its high degree of s-character in its C-C bonds, leading to magnetic anisotropy. This typically causes the cyclopropyl carbons to be significantly shielded, appearing at unusually high fields (upfield) in the ¹³C NMR spectrum.[1][2]

  • The Nitrile Group: The sp-hybridized carbon of the nitrile (C≡N) group is characteristically deshielded and appears in a distinct downfield region of the spectrum, typically between 110 and 125 ppm.[3] Its signal is often of lower intensity due to a long spin-lattice relaxation time (T₁) and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.[4]

  • The Quaternary Carbon: The central carbon, bonded to three other carbons and a nitrogen (via the nitrile group), is also expected to have a long T₁ relaxation time and will not appear in spectral editing techniques that rely on C-H coupling, such as DEPT.

Due to the molecule's C₂ symmetry, a simplified ¹³C NMR spectrum is anticipated. The two cyclopropyl rings are chemically equivalent, and within each ring, the two methylene carbons are also equivalent. This symmetry reduces the number of expected signals to four, providing a clear and interpretable spectrum.[5][6]

Figure 1: Molecular structure of 2,2-dicyclopropylacetonitrile with unique carbon atoms labeled.

Predicted ¹³C NMR Spectral Data

A predictive analysis based on established chemical shift principles allows for the preliminary assignment of the four expected signals. Electronegativity and hybridization state are the primary determinants of chemical shift.[7][8]

Carbon Atom Label Carbon Type Predicted Chemical Shift (δ, ppm) Rationale
Nitrile CarbonC1C (sp)115 - 125Characteristic region for nitrile carbons; deshielded by electronegative nitrogen and sp hybridization.[3]
Quaternary CarbonC2C (sp³)30 - 45Substituted sp³ carbon, deshielded by the electron-withdrawing nitrile group.
Methine CarbonC3CH (sp³)15 - 25Tertiary carbon of the cyclopropyl ring, moderately shielded.
Methylene CarbonC4CH₂ (sp³)5 - 15Secondary carbons of the cyclopropyl ring, highly shielded due to the ring strain and anisotropy.[1]

Table 1: Predicted ¹³C NMR Chemical Shifts for 2,2-dicyclopropylacetonitrile.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This section details a robust, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum. The causality behind key parameter choices is explained to ensure both spectral quality and experimental efficiency.

Step 1: Sample Preparation

The quality of the final spectrum is fundamentally dependent on meticulous sample preparation.[9]

  • Analyte Mass: Weigh approximately 20-30 mg of 2,2-dicyclopropylacetonitrile for a standard 1D ¹³C experiment. Higher concentrations may be required for 2D experiments or if the sample has low solubility.[10]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[4]

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). This provides an absolute reference point for chemical shifts.[11]

  • Dissolution and Transfer: Ensure the sample is fully dissolved in a clean vial before transferring the solution into a 5 mm NMR tube using a Pasteur pipette. Avoid introducing any particulate matter.[11] The final solution height in the tube should be approximately 4-5 cm.[12]

Step 2: 1D ¹³C NMR Data Acquisition

The following parameters are optimized for a standard 400 MHz spectrometer but can be adapted. The primary goal is to achieve an excellent signal-to-noise ratio (S/N) while ensuring the slow-relaxing quaternary and nitrile carbons are adequately detected.[13]

  • Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30 or zgdc30 pulse programs).

  • Key Acquisition Parameters:

    • Pulse Angle (P1): A 30° flip angle is recommended. This is a compromise that allows for faster pulsing and a shorter overall experiment time without saturating the signals from carbons with long T₁ relaxation times, such as C1 and C2.[13]

    • Relaxation Delay (D1): Set to 2.0 seconds. While quaternary carbons can have very long T₁ values, a 2-second delay combined with a smaller flip angle provides a good balance for quantitative detection in a reasonable timeframe.

    • Acquisition Time (AQ): Set to 1.0 - 1.5 seconds to ensure adequate data point resolution for sharp peaks.[13]

    • Number of Scans (NS): Start with 128 scans. This number should be increased in multiples of 8 until a satisfactory S/N is achieved, particularly for the weak C1 and C2 signals.

Step 3: Spectral Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 1.0 Hz to improve the S/N without significantly degrading resolution.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation prep Sample Preparation (20-30 mg in CDCl3) acq_1d 1D ¹³C NMR Acquisition (zgpg30, D1=2s) prep->acq_1d acq_dept DEPT Experiments (DEPT-90 & DEPT-135) acq_1d->acq_dept Confirmatory Step process Spectral Processing (FT, Phasing, Referencing) acq_dept->process assign Signal Assignment (Correlate 1D & DEPT) process->assign elucidate Final Structure Confirmation assign->elucidate

Figure 2: Recommended workflow for the complete ¹³C NMR characterization process.

Advanced Structural Confirmation: DEPT Spectroscopy

While the 1D ¹³C spectrum provides the number of unique carbons and their chemical environments, it does not differentiate between C, CH, CH₂, and CH₃ groups. Distortionless Enhancement by Polarization Transfer (DEPT) is an essential technique for this purpose.[14][15] It involves running a series of experiments with different proton pulse angles to selectively observe carbons based on the number of attached protons.[16][17]

  • DEPT-90: This experiment exclusively shows signals for methine (CH) carbons.

  • DEPT-135: This experiment shows positive signals for methine (CH) and methyl (CH₃) carbons, and negative (inverted) signals for methylene (CH₂) carbons. Quaternary (C) carbons are absent in both spectra.[18]

Expected DEPT Results for 2,2-dicyclopropylacetonitrile:
Experiment Predicted Signal (δ, ppm) Carbon Type Expected Phase
DEPT-90 15 - 25C3 (CH)Positive
DEPT-135 15 - 25C3 (CH)Positive
5 - 15C4 (CH₂)Negative

Table 2: Predicted outcomes for DEPT-90 and DEPT-135 experiments.

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a definitive assignment can be made. The signals absent in both DEPT spectra (at ~115-125 ppm and ~30-45 ppm) must correspond to the C1 (nitrile) and C2 (quaternary) carbons. The DEPT-90 spectrum will isolate the C3 (CH) signal, and the DEPT-135 will confirm it as positive while showing the C4 (CH₂) signal as negative.

start Full ¹³C Spectrum (All 4 Signals) dept90 DEPT-90 start->dept90 Apply dept135 DEPT-135 dept90->dept135 No Signal c_ch CH dept90->c_ch Positive Signal dept135->c_ch Positive Signal c_ch2 CH₂ dept135->c_ch2 Negative Signal c_quat C & C≡N dept135->c_quat No Signal

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2-dicyclopropylacetonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,2-dicyclopropylacetonitrile. In the absence of a publicly available experimental spectrum in databases such as those from the National Institute of Standards and Technology (NIST)[1][2][3], this document leverages fundamental principles of mass spectrometry and established fragmentation patterns of analogous structures to propose a comprehensive fragmentation pathway. Understanding this pattern is critical for the unambiguous identification and characterization of this molecule in complex matrices, which is a common challenge in drug discovery and development.

Introduction to 2,2-dicyclopropylacetonitrile and its Mass Spectrometric Analysis

2,2-dicyclopropylacetonitrile is a unique molecule featuring a quaternary carbon substituted with two sterically demanding cyclopropyl groups and a nitrile functional group. The inherent ring strain of the cyclopropyl moieties and the electronic properties of the nitrile group are expected to dictate a characteristic fragmentation pattern under electron ionization.

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation[4][5]. While this can sometimes result in the absence or low abundance of the molecular ion peak, the resulting fragment ions provide a wealth of structural information[4][6]. For nitriles, the molecular ion peak is often weak or absent, with a prominent [M-1]⁺ peak frequently observed due to the loss of an α-hydrogen[2][7].

Predicted Electron Ionization (EI) Fragmentation Pathway

The molecular formula of 2,2-dicyclopropylacetonitrile is C₈H₁₁N, with a molecular weight of 121.18 g/mol . Upon 70 eV electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 121. The subsequent fragmentation is predicted to proceed through several key pathways, driven by the stability of the resulting carbocations and neutral losses.

Initial Fragmentation Steps

The primary fragmentation events are anticipated to be α-cleavage and cleavage involving the cyclopropyl rings.

  • α-Cleavage (Loss of a Cyclopropyl Radical): The bond between the quaternary carbon and one of the cyclopropyl rings is a likely site of initial cleavage. This would result in the loss of a cyclopropyl radical (•C₃H₅, 41 Da) to form a stable tertiary carbocation resonance-stabilized by the nitrile group. This is analogous to the fragmentation observed in other cyclopropyl-containing compounds where the loss of the cyclopropyl radical is a dominant pathway[8].

  • Loss of a Hydrogen Radical ([M-1]⁺): A common feature in the mass spectra of nitriles is the formation of an [M-1]⁺ ion through the loss of a hydrogen atom from the carbon alpha to the nitrile group[2][7]. In this case, this would lead to a resonance-stabilized cation.

  • Ring-Opening and Rearrangement of Cyclopropyl Groups: Cyclopropyl groups can undergo ring-opening to form allyl radicals or cations upon ionization[9][10]. This can lead to a cascade of rearrangements and further fragmentation.

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathway for 2,2-dicyclopropylacetonitrile.

fragmentation_pathway M [C₈H₁₁N]⁺˙ m/z 121 (Molecular Ion) M_minus_1 [C₈H₁₀N]⁺ m/z 120 M->M_minus_1 - •H frag1 [C₅H₆N]⁺ m/z 80 M->frag1 - •C₃H₅ frag3 [C₆H₈]⁺˙ m/z 80 M->frag3 - HCN frag2 [C₄H₄N]⁺ m/z 66 frag1->frag2 - CH₂ frag6 [C₄H₅]⁺ m/z 53 frag1->frag6 - HCN frag4 [C₅H₅]⁺ m/z 65 frag3->frag4 - CH₃ frag5 [C₃H₃]⁺ m/z 39 frag4->frag5 - C₂H₂

Caption: Predicted major fragmentation pathway for 2,2-dicyclopropylacetonitrile.

Summary of Key Predicted Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in the EI mass spectrum of 2,2-dicyclopropylacetonitrile.

m/zProposed FormulaProposed Structure/Origin
121[C₈H₁₁N]⁺˙Molecular Ion (M⁺˙)
120[C₈H₁₀N]⁺[M-H]⁺, loss of an α-hydrogen
80[C₅H₆N]⁺[M - C₃H₅]⁺, α-cleavage with loss of a cyclopropyl radical
80[C₆H₈]⁺˙[M - HCN]⁺˙, loss of neutral hydrogen cyanide
66[C₄H₄N]⁺Subsequent fragmentation of m/z 80 ([C₅H₆N]⁺)
65[C₅H₅]⁺Subsequent fragmentation of m/z 80 ([C₆H₈]⁺˙)
53[C₄H₅]⁺Further fragmentation
41[C₃H₅]⁺Cyclopropyl cation
39[C₃H₃]⁺Cyclopropenyl cation, a common fragment in cyclic systems

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-300

Sample Preparation
  • Dissolve a small amount of 2,2-dicyclopropylacetonitrile in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • Inject 1 µL of the sample solution into the GC-MS system.

Data Analysis
  • Acquire the data using the parameters specified above.

  • Identify the chromatographic peak corresponding to 2,2-dicyclopropylacetonitrile.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern.

Visualization of the Experimental Workflow

The following diagram outlines the recommended experimental workflow for the GC-MS analysis of 2,2-dicyclopropylacetonitrile.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample in Solvent inject Inject into GC-MS dissolve->inject separation Chromatographic Separation inject->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection extract Extract Mass Spectrum detection->extract identify Identify Fragments extract->identify compare Compare with Prediction identify->compare

Caption: Experimental workflow for GC-MS analysis of 2,2-dicyclopropylacetonitrile.

Conclusion

The mass spectrometry fragmentation of 2,2-dicyclopropylacetonitrile under electron ionization is predicted to be a complex process governed by the interplay of the nitrile and dicyclopropyl functionalities. The proposed fragmentation pathway, dominated by α-cleavage and rearrangements involving the cyclopropyl rings, provides a robust framework for the identification and structural elucidation of this compound. Experimental verification using the outlined GC-MS protocol is essential to confirm and refine this predictive analysis. This in-depth guide serves as a valuable resource for researchers in drug development and related scientific fields, enabling a more thorough understanding of this unique chemical entity.

References

  • GCMS Section 6.17 - Whitman People. (n.d.). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Retrieved from [Link]

  • Bruker NIST Mass Spectral Library. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Data Center, NIST. (n.d.). Retrieved from [Link]

  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. (2006). PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Structures and electron impact ionization mass spectra of geranyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • LCGC International. (2022, April 15). Electron Ionization for GC–MS. Chromatography Online. Retrieved from [Link]

  • Mass Spectrometry of Cycloalkanes. (2025, July 28). YouTube. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Chemical Transformations of the Nitrile Group in 2,2-Dicyclopropylacetonitrile

Physicochemical Context and Steric Constraints The cyclopropylamine and cyclopropylalkylamine motifs are highly valued in modern medicinal chemistry. Incorporating a cyclopropyl ring introduces significant s-character in...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Context and Steric Constraints

The cyclopropylamine and cyclopropylalkylamine motifs are highly valued in modern medicinal chemistry. Incorporating a cyclopropyl ring introduces significant s-character into the C-C bonds, which inductively pulls electron density away from adjacent functional groups. This modification frequently reduces hERG liability, improves cell permeability, and acts as a conformationally restricted bioisostere for lipophilic alkyl chains.

As a critical synthetic building block, 2,2-dicyclopropylacetonitrile serves as the gateway to these motifs. However, the presence of two geminal cyclopropyl rings introduces profound steric bulk and unique conformational constraints around the C1-C2 bond. This steric shielding drastically alters the standard reactivity of the nitrile group. This guide details optimized, self-validating protocols for the three primary transformations of this nitrile group: reduction, partial hydrolysis, and nucleophilic addition.

Pathways Start 2,2-Dicyclopropylacetonitrile (Sterically Hindered Nitrile) Red Reduction (LiAlH4) Start->Red Hyd Hydrolysis (H2O2/NaOH or H2SO4) Start->Hyd Nuc Nucleophilic Addition (RLi / RMgX) Start->Nuc Amine 2,2-Dicyclopropylethanamine Red->Amine Amide 2,2-Dicyclopropylacetamide Hyd->Amide Ketone Dicyclopropyl Alkyl Ketone Nuc->Ketone

Divergent synthetic pathways of the nitrile group in 2,2-dicyclopropylacetonitrile.

Reaction 1: Reduction to a Primary Amine

Causality Behind Experimental Choices

The conversion of 2,2-dicyclopropylacetonitrile to 2,2-dicyclopropylethanamine requires a powerful hydride donor. Due to the severe steric hindrance shielding the electrophilic nitrile carbon, milder reducing agents (e.g., NaBH₄ with additives, or standard catalytic hydrogenation) often result in stalled equilibria or incomplete conversion. Lithium aluminum hydride (LiAlH₄) is the reagent of choice, as the small, highly reactive hydride ion can penetrate the steric shield.

To isolate the product successfully, the reaction must be quenched using the Fieser method. Standard aqueous workups generate unfilterable aluminum hydroxide emulsions that trap the product. The Fieser workup forces the aluminum salts into a crisp, granular lattice, ensuring high recovery of the amine [1].

Protocol: LiAlH₄ Reduction with Fieser Workup

Self-Validating System: The success of the quench is visually confirmed by the transition of a gray, sludgy suspension into a stark white, granular precipitate that settles rapidly when stirring is halted.

  • Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (N₂) and cool to 0 °C.

  • Addition: Dissolve 2,2-dicyclopropylacetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes. The slow addition controls the exothermic release of heat.

  • Reflux: Remove the ice bath and heat the reaction to reflux for 4 hours. Monitor the disappearance of the nitrile peak via IR spectroscopy (~2240 cm⁻¹).

  • Fieser Quench: Cautiously cool the reaction back to 0 °C. For every X grams of LiAlH₄ used, sequentially and slowly add:

    • X mL of distilled H₂O.

    • X mL of 15% aqueous NaOH.

    • 3X mL of distilled H₂O.

  • Filtration: Stir the mixture vigorously for 30 minutes at room temperature until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the cake thoroughly with diethyl ether.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 2,2-dicyclopropylethanamine, which can be purified via vacuum distillation.

Fieser Step1 Quench Reaction (Cool to 0 °C) Step2 Add X mL H2O (X = g of LiAlH4) Step1->Step2 Step3 Add X mL 15% NaOH (Base Treatment) Step2->Step3 Step4 Add 3X mL H2O (Final Hydration) Step3->Step4 Step5 Granular Precipitate Forms (Self-Validation) Step4->Step5

Step-by-step Fieser workup protocol for LiAlH4 reduction.

Reaction 2: Controlled Hydrolysis to an Amide

Causality Behind Experimental Choices

Nitrile hydrolysis typically proceeds to the amide and subsequently to the carboxylic acid. In unhindered systems, amides hydrolyze faster than nitriles, making the intermediate amide difficult to isolate. However, in 2,2-dicyclopropylacetonitrile, the massive steric bulk of the dicyclopropylmethyl group severely retards the second hydrolysis step. The formation of the tetrahedral intermediate required to hydrolyze the amide to the acid is kinetically unfavorable due to extreme steric clash. This allows for the selective isolation of 2,2-dicyclopropylacetamide.

These amide derivatives are critical intermediates in the synthesis of complex KRAS G12C inhibitors, where they are often reversibly dehydrated back to nitriles under specific conditions [2].

Protocol: Base-Catalyzed Partial Hydrolysis (Radziszewski Reaction)

Self-Validating System: The reaction generates oxygen gas (effervescence) as H₂O₂ decomposes. The cessation of bubbling, coupled with the precipitation of the amide upon cooling, validates reaction completion.

  • Preparation: Dissolve 2,2-dicyclopropylacetonitrile in ethanol.

  • Reagent Addition: Add 30% aqueous H₂O₂ (excess) followed by 6M NaOH (0.2 equivalents). Maintain the temperature strictly between 40–50 °C. Note: Higher temperatures risk oxidative cleavage or unwanted side reactions.

  • Stirring: Stir the mixture for 3–4 hours.

  • Quench & Isolation: Cool the reaction to 0 °C and neutralize with 1M HCl. The 2,2-dicyclopropylacetamide will precipitate out of the aqueous ethanolic solution. Filter and wash with cold water.

Reaction 3: Nucleophilic Addition (Organometallic Reagents)

Causality Behind Experimental Choices

The addition of Grignard (RMgX) or organolithium (RLi) reagents to a nitrile yields an intermediate metallo-imine, which hydrolyzes to a ketone upon acidic workup. For 2,2-dicyclopropylacetonitrile, the electrophilicity of the nitrile carbon is heavily suppressed by steric shielding. Bulky Grignard reagents (e.g., isopropylmagnesium chloride) will fail to add and may instead act as bases, deprotonating the α -carbon (though the α -proton is highly sterically hindered itself). To overcome this, highly nucleophilic, unhindered reagents like Methyllithium (MeLi) must be used, often requiring elevated temperatures.

Protocol: Organolithium Addition to Form Methyl Dicyclopropylmethyl Ketone

Self-Validating System: The formation of the intermediate lithium imine salt is typically accompanied by a distinct color change (often deep yellow/orange). Upon acidic hydrolysis, the biphasic mixture will clear as the salts dissolve, leaving the ketone in the organic layer.

  • Preparation: Dissolve 2,2-dicyclopropylacetonitrile in anhydrous diethyl ether under N₂. Cool to -78 °C.

  • Addition: Dropwise add Methyllithium (1.2 equivalents, in diethyl ether).

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Hydrolysis: Quench the reaction by pouring it into a rapidly stirring mixture of ice and 2M HCl. Stir for 1 hour to ensure complete hydrolysis of the imine to the ketone.

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the three primary reactions of the nitrile group in 2,2-dicyclopropylacetonitrile.

Reaction TypeTarget Functional GroupReagent SystemOptimal TempTypical YieldPrimary Steric Challenge
Reduction Primary AmineLiAlH₄ / THF66 °C (Reflux)85–90%Penetration of hydride to the shielded carbon.
Hydrolysis Primary AmideH₂O₂ / NaOH / EtOH40–50 °C75–80%Halting the reaction before carboxylic acid formation.
Nucleophilic Addition KetoneMeLi / Et₂O-78 °C to 20 °C60–70%Overcoming repulsion of the incoming nucleophile.

References

  • (12) STANDARD PATENT (11) Application No. AU 2019278998 B2 Googleapis (Patent Data) URL:[Link]

  • WO2019232419A1 - Kras g12c inhibitors and methods of using the same Google Patents URL
Application

Application Note & Protocol Guide: Exploring the Reactivity of 2,2-Dicyclopropylacetonitrile via Cyclopropyl Ring-Opening Reactions

Abstract The cyclopropyl moiety is a cornerstone of modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates. However, the inherent ring st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropyl moiety is a cornerstone of modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates. However, the inherent ring strain of this three-membered carbocycle also makes it a versatile synthetic handle, amenable to a variety of ring-opening reactions that can rapidly build molecular complexity. This guide provides a detailed exploration of potential cyclopropyl ring-opening reactions for 2,2-dicyclopropylacetonitrile, a substrate featuring two cyclopropyl groups geminal to a carbon bearing an electron-withdrawing nitrile. We will delve into the primary mechanistic pathways—acid-catalyzed, radical-mediated, and thermal rearrangements—and provide detailed, actionable protocols for researchers seeking to leverage this reactivity in their own synthetic campaigns.

Introduction: The Dichotomy of the Cyclopropyl Group

The cyclopropane ring, with its ~27 kcal/mol of ring strain, exists in a fascinating state of chemical potential. While often employed as a stable, rigid scaffold, this strain energy can be strategically released to drive powerful chemical transformations. The reactivity of a cyclopropane ring is profoundly influenced by its substitution pattern. In the case of 2,2-dicyclopropylacetonitrile, the electron-withdrawing nature of the nitrile group polarizes the adjacent C-C bonds of the cyclopropyl rings, making them susceptible to nucleophilic and electrophilic attack. Such systems, often termed donor-acceptor (D-A) cyclopropanes, are highly tractable synthetic precursors.[1][2] This document serves as a practical guide for synthetic, process, and medicinal chemists to unlock the synthetic potential of this intriguing molecule.

Theoretical Framework: Mechanisms of Ring Scission

Understanding the fundamental mechanisms of cyclopropane ring-opening is critical for predicting reaction outcomes and designing robust experimental protocols. Three primary pathways are considered for a substrate like 2,2-dicyclopropylacetonitrile.

Acid-Catalyzed Ring Opening

In the presence of a Brønsted or Lewis acid, the cyclopropane ring can be activated toward nucleophilic attack. The reaction can proceed through a continuum of mechanisms, from Sₙ2-like to Sₙ1-like, depending on the substrate and conditions.[3][4]

  • Sₙ2-like Pathway: The acid protonates or coordinates to the cyclopropane ring, weakening a C-C bond. A nucleophile then attacks one of the carbons in a concerted, backside fashion, leading to ring opening with inversion of stereochemistry. This is common for less substituted cyclopropanes.[5]

  • Sₙ1-like Pathway: For substrates capable of forming a stable carbocation, the acid promotes the formation of a cyclopropylcarbinyl cation intermediate. This cation is highly unstable and rapidly rearranges to a more stable homoallyl or cyclobutyl cation before being trapped by a nucleophile.[6][7] Given the gem-dicyclopropyl arrangement, stabilization of a positive charge at the central carbon is plausible, favoring this pathway.

cluster_0 Acid-Catalyzed Ring Opening A 2,2-Dicyclopropylacetonitrile B Protonation / Lewis Acid Coordination A->B H⁺ or LA C Activated Intermediate B->C D Sₙ2-like Attack (Less Substituted Carbon) C->D Nu⁻ E Sₙ1-like Pathway (Carbocation Formation) C->E F Ring-Opened Product (e.g., Halohydrin, Ether) D->F G Rearranged Cationic Intermediate E->G H Trapping by Nucleophile G->H Nu⁻ H->F

Caption: General pathways for acid-catalyzed cyclopropyl ring-opening.

Radical-Mediated Ring Opening

Free radical reactions provide an alternative mode of ring scission. The process is typically initiated by the formation of a cyclopropylcarbinyl radical, which undergoes rapid ring opening to a more stable homoallylic radical.[8][9]

The key steps are:

  • Initiation: A radical initiator (e.g., from AIBN or photolysis) generates a reactive radical.

  • Propagation: This radical adds to the substrate or abstracts an atom to generate a cyclopropylcarbinyl radical intermediate.

  • Ring Opening: The cyclopropylcarbinyl radical undergoes extremely fast (k ≈ 10⁸ s⁻¹) ring opening.[8] This step is often irreversible and serves as the driving force for the reaction.

  • Termination/Further Reaction: The resulting homoallylic radical can be trapped by a radical scavenger or participate in further cyclization or propagation steps.[10]

cluster_1 Radical-Mediated Ring Opening A Radical Initiator (e.g., AIBN) B Initiating Radical (R•) A->B Δ or hν C 2,2-Dicyclopropylacetonitrile + Halogen Source (e.g., NBS) B->C D Cyclopropylcarbinyl Radical Intermediate C->D R• E Rapid Ring Opening D->E F Homoallylic Radical E->F G Trapping / Propagation F->G NBS H Ring-Opened Halogenated Product G->H A 1. Combine Substrate & Thiophenol in CH₂Cl₂ B 2. Add Sc(OTf)₃ Catalyst A->B C 3. Stir at Room Temp (Monitor by TLC/GC-MS) B->C D 4. Quench with sat. NaHCO₃ solution C->D E 5. Extract with CH₂Cl₂, Dry, & Concentrate D->E F 6. Purify by Column Chromatography E->F A 1. Dissolve Substrate & NBS in CCl₄ B 2. Add AIBN Initiator A->B C 3. Reflux Mixture (Monitor by TLC/GC-MS) B->C D 4. Cool to RT & Filter off Succinimide C->D E 5. Wash Filtrate, Dry, & Concentrate D->E F 6. Purify by Column Chromatography E->F

Sources

Method

Derivatization of 2,2-Dicyclopropylacetonitrile for Structure-Activity Relationship (SAR) Studies: A Comprehensive Protocol Guide

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the gem-dicyclopropyl motif has emerged as a powerful structural element. Acting as a conformationally restricted bioisostere for gem-dimethyl or i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the gem-dicyclopropyl motif has emerged as a powerful structural element. Acting as a conformationally restricted bioisostere for gem-dimethyl or isopropyl groups, it offers enhanced steric shielding while favorably modulating lipophilicity and metabolic clearance. The fundamental building block for integrating this motif into complex drug scaffolds is 2,2-dicyclopropylacetonitrile .

The unique reactivity of 2,2-dicyclopropylacetonitrile stems from its structural dichotomy: the extreme steric bulk of the dual cyclopropyl rings juxtaposed with the high acidity of the α -proton (flanked by the electron-withdrawing nitrile) and the reducible nature of the cyano group. By strategically derivatizing this molecule, medicinal chemists can access a vast chemical space, a strategy that has been successfully employed in the development of cutting-edge therapeutics, including KRAS G12C inhibitors [1] and potent Phosphodiesterase 4 (PDE4) inhibitors [2].

This guide provides an in-depth, self-validating set of protocols for the divergent derivatization of 2,2-dicyclopropylacetonitrile, detailing the causality behind every reagent choice and reaction condition.

Divergent Derivatization Pathways

The versatility of 2,2-dicyclopropylacetonitrile allows it to be funneled into three primary synthetic pathways, each yielding a distinct class of functionalized building blocks for SAR exploration.

G Start 2,2-Dicyclopropylacetonitrile (Core Scaffold) Path1 α-Deprotonation (KHMDS, 0 °C) Start->Path1 Base Path2 Strecker-Type Amination (NH3, Cyanide source) Start->Path2 Amination Path3 Nitrile Reduction (LiAlH4 or H2/Raney Ni) Start->Path3 Reduction Prod1 α-Alkylated/Arylated Nitrile (e.g., KRAS G12C Inhibitors) Path1->Prod1 Electrophile Prod2 2-Amino-2,2-dicyclopropylacetonitrile (e.g., PDE4 Inhibitors) Path2->Prod2 Workup Prod3 2,2-Dicyclopropylethan-1-amine (Versatile Amine Handle) Path3->Prod3 Workup

Divergent derivatization pathways of 2,2-dicyclopropylacetonitrile for SAR exploration.

Quantitative SAR Impact of the Dicyclopropyl Motif

Before executing the synthetic protocols, it is critical to understand why this derivatization is performed. The table below summarizes the quantitative and physicochemical advantages of incorporating the gem-dicyclopropyl motif (derived from 2,2-dicyclopropylacetonitrile) compared to standard alkyl substituents, based on established SAR optimization campaigns [2].

Physicochemical Parametergem-Dimethyl Analoggem-Dicyclopropyl AnalogMechanistic Causality in SAR
Steric Volume (ų) ~45 ų~75 ųCyclopropyl rings project outward, occupying larger hydrophobic pockets to lock the active pharmacophore into the optimal binding geometry.
Metabolic Clearance (CL) High (Rapid oxidation)Low (Highly resistant)Increased s-character of the cyclopropyl C-H bonds raises the bond dissociation energy, effectively blocking CYP450-mediated aliphatic oxidation.
Target Affinity (IC₅₀) > 100 nM< 10 nMThe rigid conformation reduces the entropic penalty upon target binding, vastly improving ligand efficiency (e.g., in PDE4 inhibition).
Lipophilicity (LogP) BaselineSlightly LowerCyclopropyl groups exhibit lower lipophilicity than equivalent open-chain alkyls, improving aqueous solubility without sacrificing target engagement.

Experimental Protocols

Protocol A: α -Deprotonation and Electrophilic Trapping

Application: Assembly of complex heterocyclic cores, such as the naphthyridinone scaffolds found in KRAS G12C inhibitors [1]. Causality: The α -proton is highly sterically hindered. Using an alkyl lithium base (e.g., n-BuLi) would result in nucleophilic attack on the nitrile carbon. Potassium bis(trimethylsilyl)amide (KHMDS) provides the exact balance of strong basicity and extreme steric bulk required to selectively deprotonate the α -carbon, forming a stable ketenimine anion at 0 °C.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 150-mL three-neck round-bottom flask and purge with Argon.

  • Dissolution: Add 2,2-dicyclopropylacetonitrile (1.0 eq, e.g., 3.0 mmol) to anhydrous toluene (10.0 mL) to achieve a ~0.3 M solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Deprotonation: Dropwise add KHMDS (1.0 M solution in THF, 1.1 eq) over 15 minutes. Critical Insight: Slow addition prevents localized exothermic spikes that could lead to self-condensation of the nitrile.

  • Activation: Stir the mixture for 30 minutes at 0 °C to ensure quantitative generation of the anion.

  • Electrophilic Addition: Add the desired electrophile (e.g., a halogenated heterocycle) (1.0 eq) dissolved in a minimum volume of anhydrous toluene.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Synthesis of 2-Amino-2,2-dicyclopropylacetonitrile

Application: Generation of an α -aminonitrile for subsequent Nucleophilic Aromatic Substitution (S_NAr), utilized in the discovery of triazine-based PDE4 inhibitors [2]. Causality: Standard Strecker synthesis using aqueous NaCN is inefficient here due to the extreme steric shielding of the precursor ketone. Trimethylsilyl cyanide (TMSCN) is utilized as a highly soluble, reactive cyanide source, driven forward by Lewis acid catalysis to overcome the steric barrier.

Step-by-Step Methodology:

  • Imine Formation: In a sealed pressure tube, combine dicyclopropyl ketone (1.0 eq) with a 7 N solution of ammonia in methanol (5.0 eq) and Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) as a Lewis acid water-scavenger. Stir at room temperature for 12 hours.

  • Cyanation: Cool the vessel to 0 °C and carefully add TMSCN (1.5 eq). Safety Note: TMSCN is highly toxic; perform strictly in a fume hood.

  • Reaction: Seal the tube and heat to 40 °C for 48 hours. The elevated temperature and extended time are mandatory to force the cyanide nucleophile past the cyclopropyl shields.

  • Quench: Cool to room temperature, open the vessel, and pour the mixture into a vigorously stirring solution of saturated aqueous NaHCO₃.

  • Filtration & Extraction: Filter the resulting titanium dioxide suspension through a pad of Celite. Extract the filtrate with Dichloromethane (3x).

  • Purification: Dry the organics over MgSO₄, concentrate, and purify the resulting 2-amino-2,2-dicyclopropylacetonitrile via flash chromatography (Hexanes/EtOAc gradient).

Protocol C: Nitrile Reduction to 2,2-Dicyclopropylethan-1-amine

Application: Yielding a primary aliphatic amine with a gem-dicyclopropyl steric shield, serving as a versatile handle for amide bond formation [3]. Causality: The sterically encumbered nitrile is highly resistant to mild hydrides (like NaBH₄) or standard catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) under refluxing conditions is required to force the double hydride transfer. The Fieser workup is strictly employed to prevent the amine product from being trapped in a gelatinous aluminum hydroxide emulsion.

Step-by-Step Methodology:

  • Reagent Suspension: Suspend LiAlH₄ (2.0 eq) in anhydrous THF under Argon at 0 °C.

  • Substrate Addition: Slowly add a solution of 2,2-dicyclopropylacetonitrile (1.0 eq) in THF dropwise to control the evolution of hydrogen gas.

  • Reduction: Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C for 6 hours.

  • Fieser Workup (Strict Adherence Required): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and dropwise add:

    • x mL of distilled H₂O

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H₂O

    • Insight: This specific sequence produces a crisp, white, granular aluminum salt precipitate.

  • Isolation: Stir vigorously for 15 minutes, filter the granular salts through a fritted funnel, and wash the filter cake thoroughly with THF.

  • Concentration: Concentrate the filtrate to yield the crude 2,2-dicyclopropylethan-1-amine. For long-term storage, precipitate the amine as its hydrochloride salt by bubbling HCl gas through an ethereal solution of the product.

References

  • Source: World Intellectual Property Organization (WIPO) / Amgen Inc.
  • Title: Discovery of triazines as potent, selective and orally active PDE4 inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Application

Advanced Application Note: 2,2-Dicyclopropylacetonitrile as a Privileged Scaffold in Targeted Drug Design

Executive Summary & Pharmacological Rationale In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, sterically demanding moieties is a proven tactic to enhance target affinity a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, sterically demanding moieties is a proven tactic to enhance target affinity and modulate pharmacokinetic profiles. 2,2-dicyclopropylacetonitrile and its immediate downstream derivative, 2,2-dicyclopropylethan-1-amine, have emerged as highly valuable molecular building blocks[1].

The twin cyclopropyl rings provide a unique three-dimensional spatial arrangement that significantly alters the lipophilicity and steric bulk of the resulting drug candidates. This scaffold has been prominently featured in the synthesis of next-generation oncology therapeutics, most notably in the development of KRAS G12C inhibitors [2]. By utilizing the primary amine derived from 2,2-dicyclopropylacetonitrile as a chemical handle for amide bond formation or reductive amination, drug developers can systematically explore the chemical space surrounding the dicyclopropyl core during Structure-Activity Relationship (SAR) studies[3].

The Metabolic "Double-Edged Sword"

When designing drugs with a dicyclopropylamine substructure, researchers must balance metabolic stability with potential toxicity.

  • Metabolic Blocking: The dense steric hindrance of the twin cyclopropyl groups effectively blocks cytochrome P450 (CYP)-mediated oxidation at adjacent carbon sites.

  • Metabolic Liability: The cyclopropylamine moiety itself is susceptible to oxidation by CYP enzymes (particularly CYP1A2) via a single-electron transfer mechanism[1]. This can trigger a ring-opening event, leading to the formation of reactive α,β-unsaturated aldehydes that form covalent adducts with proteins—a bioactivation pathway historically implicated in the hepatotoxicity of drugs like trovafloxacin[3].

Early and rigorous in vitro screening for reactive metabolite formation is a mandatory, self-validating step when integrating this scaffold into a drug pipeline.

Pathway N1 Cyclopropylamine Moiety N2 CYP1A2 Oxidation (Single Electron Transfer) N1->N2 N3 Radical Cation Intermediate N2->N3 N4 Ring Opening N3->N4 N5 Reactive α,β-Unsaturated Aldehyde N4->N5 N6 Protein Adducts / Hepatotoxicity N5->N6

Fig 1: CYP1A2-mediated bioactivation and ring-opening pathway of cyclopropylamines.

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical properties of the 2,2-dicyclopropylacetonitrile scaffold and its expected performance metrics during standard synthetic transformations[4],[2].

Property / MetricValue / DescriptionClinical / Synthetic Relevance
Molecular Formula C8H11N (Nitrile) / C8H15N (Amine)Low molecular weight allows for extensive downstream functionalization.
Monoisotopic Mass ~121.09 Da (Nitrile) / 125.21 Da (Amine)Easily identifiable via standard LC-MS/ESI+ profiling.
Typical Nitrile Yield 66.7% - 85.0%High-yielding dehydration from amide precursors[5].
Typical Amine Yield 70.0% - 90.0%Efficient reduction via LiAlH4 without ring fragmentation[1].
LogP (Predicted) Highly LipophilicEnhances cell permeability; requires formulation optimization.

Experimental Workflows & Validated Protocols

The integration of 2,2-dicyclopropylacetonitrile into a drug discovery pipeline typically involves its de novo synthesis from an amide precursor, followed by its reduction to an active amine handle[6].

G A 2,2-Dicyclopropylacetamide B Dehydration (TFAA, Pyridine, THF, 0°C) A->B C 2,2-Dicyclopropylacetonitrile B->C D Reduction (LiAlH4, THF, 0°C to RT) C->D E 2,2-Dicyclopropylethan-1-amine D->E F SAR Library Generation (e.g., KRAS G12C Inhibitors) E->F

Fig 2: Synthetic workflow for 2,2-dicyclopropylethan-1-amine from its amide precursor.

Protocol A: Synthesis of 2,2-Dicyclopropylacetonitrile via Dehydration

This protocol utilizes trifluoroacetic anhydride (TFAA) for the dehydration of 2,2-dicyclopropylacetamide, a method frequently cited in the synthesis of KRAS G12C inhibitor intermediates[2].

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 2,2-dicyclopropylacetamide (1.0 equivalent, e.g., 1.55 g, 11.1 mmol) in anhydrous tetrahydrofuran (THF, 25 mL)[6].

  • Temperature Control: Cool the solution to strictly 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (2.0 equivalents, 1.80 mL, 22.2 mmol) dropwise to the cooled solution.

  • Dehydration: Slowly add trifluoroacetic anhydride (TFAA, 5.0 equivalents, 7.86 mL, 55.7 mmol) dropwise over 15 minutes[6].

  • Reaction: Stir the resulting mixture at 0 °C for 1 hour.

  • Workup & Validation: Quench the reaction carefully with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Validation: Analyze the crude product via 1H-NMR. The disappearance of the broad primary amide peaks (~5.5-6.5 ppm) and the presence of the distinct cyclopropyl multiplets (0.24 - 0.65 ppm) confirm successful conversion[5].

Causality Behind Experimental Choices:

  • Why TFAA and Pyridine? TFAA is a highly efficient, mild dehydrating agent that converts primary amides to nitriles without requiring harsh thermal conditions that could trigger ring-opening of the strained cyclopropyl groups. Pyridine acts as an essential acid scavenger, neutralizing the trifluoroacetic acid byproduct and preventing acid-catalyzed degradation of the substrate[2].

Protocol B: Reduction to 2,2-Dicyclopropylethan-1-amine

To utilize the scaffold in SAR library generation, the nitrile must be reduced to a primary amine[1].

Step-by-Step Methodology:

  • Setup: To a flame-dried flask under argon, prepare a suspension of lithium aluminum hydride (LiAlH4, 1.5 equivalents) in anhydrous THF (15 volumes) and cool to 0 °C[3].

  • Reagent Addition: Dissolve the 2,2-dicyclopropylacetonitrile (1.0 equivalent) from Protocol A in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH4 suspension, maintaining the internal temperature at 0 °C[1].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4-6 hours.

  • Workup (Fieser Method): Re-cool the flask to 0 °C. For every x grams of LiAlH4 used, sequentially and cautiously add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water. Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake with copious amounts of THF, and concentrate the filtrate to yield the primary amine[3].

Causality Behind Experimental Choices:

  • Why the Fieser Workup? Quenching LiAlH4 with standard aqueous extraction often results in an unmanageable aluminum hydroxide emulsion, trapping the highly lipophilic amine product. The Fieser method is a self-validating step: the formation of granular, easily filterable aluminate salts guarantees that the highly reactive hydride has been safely neutralized while maximizing the recovery of the target amine.

  • Why strict temperature control? The reduction of nitriles by LiAlH4 is highly exothermic. Maintaining 0 °C during addition prevents thermal runaway and suppresses potential reductive ring-opening of the cyclopropyl moieties[1].

References

  • PubChemLite. "2-amino-2,2-dicyclopropylacetonitrile (C8H12N2)". Université du Luxembourg.
  • BenchChem. "2,2-Dicyclopropylethan-1-amine | 142913-40-4". BenchChem.
  • Amgen Inc. "KRAS G12C inhibitors and methods of using the same" (Patent WO2019232419A1). Google Patents.
  • Amgen Inc. "Application No. AU 2019278998 B2". Australian Patent Office.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2,2-dicyclopropylacetonitrile synthesis

Welcome to the Application Scientist Support Portal for the synthesis and optimization of 2,2-dicyclopropylacetonitrile. This highly sterically hindered, gem-dicyclopropyl-containing building block is critical in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal for the synthesis and optimization of 2,2-dicyclopropylacetonitrile. This highly sterically hindered, gem-dicyclopropyl-containing building block is critical in modern drug discovery (e.g., KRAS G12C inhibitor development) but presents unique synthetic challenges due to steric clash and the acid-sensitivity of the cyclopropyl rings.

This guide provides validated protocols, mechanistic troubleshooting, and quantitative optimization data to ensure high-yield, reproducible syntheses.

Validated Experimental Workflows

Direct SN2 alkylation of acetonitrile with a dicyclopropylmethyl halide is fundamentally flawed; the extreme steric hindrance of the secondary carbon heavily favors E2 elimination and cyclopropyl ring-opening. Therefore, carbon-chain extension must be achieved through alternative mechanistic pathways. We fully support two validated routes: Method A (Van Leusen Homologation) and Method B (Amide Dehydration) .

SynthesisRoutes SM_A Dicyclopropyl Ketone MethodA Method A: Van Leusen Reaction Reagents: TosMIC, K2CO3, MeOH Temp: 20-25°C SM_A->MethodA Direct Homologation SM_B 2,2-Dicyclopropylacetamide MethodB Method B: Dehydration Reagents: TFAA, Pyridine, THF Temp: 0°C to RT SM_B->MethodB Mild Dehydration Target 2,2-Dicyclopropylacetonitrile MethodA->Target Yield: 65-80% MethodB->Target Yield: 66-85%

Synthetic workflows for 2,2-dicyclopropylacetonitrile via ketone homologation or amide dehydration.

Method A: Van Leusen Reaction (Ketone Homologation)

This method utilizes tosylmethyl isocyanide (TosMIC) to convert dicyclopropyl ketone directly into the target nitrile [1]. It bypasses steric hindrance by adding the nitrile carbon directly to the sp2-hybridized carbonyl carbon.

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous methanol (10 volumes) and finely milled potassium carbonate ( K2​CO3​ , 2.0 eq).

  • Reagent Addition: Add TosMIC (1.2 eq) to the stirred suspension. Caution: TosMIC is moisture-sensitive.

  • Reaction Initiation: Add dicyclopropyl ketone (1.0 eq) dropwise to the mixture at room temperature (20–25 °C).

  • Self-Validating Monitoring: Stir the reaction for 2–4 hours. Validate completion by sampling 50 μL , diluting in EtOAc, filtering, and analyzing via GC-MS. The reaction is complete when the ketone peak (m/z 110) is fully consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between Ethyl Acetate (EtOAc) and deionized water. Extract the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Method B: Mild Amide Dehydration

If starting from 2,2-dicyclopropylacetamide, dehydration must be performed under strictly controlled, mild conditions to prevent acid-catalyzed cyclopropyl ring-opening [2].

Step-by-Step Protocol:

  • Setup: In a flame-dried flask under argon, dissolve 2,2-dicyclopropylacetamide (1.0 eq) in anhydrous THF (25 mL/g). Cool the solution strictly to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (2.0 eq) in one portion.

  • Dehydration: Add Trifluoroacetic anhydride (TFAA, 5.0 eq) dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature < 5 °C.

  • Self-Validating Monitoring: Stir the resulting mixture at 0 °C for 1 hour. Validate by TLC (Hexanes/EtOAc 7:3). The primary amide starting material will stain heavily with ninhydrin (heat required); the product nitrile will be ninhydrin-negative but visible under short-wave UV.

  • Workup: Quench the reaction very slowly by adding saturated aqueous NaHCO3​ at 0 °C until pH ~8 (vigorous CO2​ evolution will occur). Extract with EtOAc (3x).

  • Purification: Wash the combined organics with cold 1M HCl (to remove residual pyridine), followed by brine. Dry over Na2​SO4​ , filter, and concentrate to yield the product as a yellow oil.

Optimization & Data Center

To ensure reproducibility, compare your local parameters against our standardized optimization metrics.

ParameterMethod A (Van Leusen)Method B (Dehydration)Mechanistic Rationale
Optimal Temp 20–25 °C0 °CMethod A requires thermal energy for the cycloaddition intermediate; Method B requires cooling to control the exothermic TFAA reaction and prevent ring-opening.
Solvent Anhydrous MethanolAnhydrous THFMeOH participates in the Van Leusen mechanism (protonation of the oxazoline intermediate). THF provides a non-nucleophilic, polar environment for dehydration.
Stoichiometry 1.2 eq TosMIC, 2.0 eq Base5.0 eq TFAA, 2.0 eq PyridineExcess TosMIC compensates for trace moisture degradation. Excess TFAA drives the dehydration equilibrium forward rapidly.
Primary Yield Killer Moisture ( H2​O > 500 ppm)Exothermic spikes (> 10 °C)Moisture hydrolyzes TosMIC to formamides. Heat during TFAA addition causes cyclopropyl carbinyl cation formation and ring expansion/opening.

Diagnostic Q&A (Troubleshooting FAQs)

Q: My Van Leusen reaction is stalling at 50% conversion despite using an excess of TosMIC. How do I drive it to completion? A: This is almost always a kinetic issue related to the base. The gem-dicyclopropyl group creates significant steric bulk around the carbonyl carbon. If your potassium carbonate is granular, the heterogeneous deprotonation of TosMIC is too slow compared to the natural degradation rate of TosMIC in solution. Actionable Fix: Ensure your K2​CO3​ is freshly and finely milled into a powder. Additionally, perform a Karl Fischer titration on your methanol; if water content exceeds 500 ppm, TosMIC will hydrolyze before it can react with the sterically hindered ketone.

Q: During the dehydration of 2,2-dicyclopropylacetamide (Method B), I observe multiple new spots on TLC and a lower-than-expected yield. What causes this? A: You are likely observing cyclopropyl ring-opening side products. The cyclopropyl ring is highly sensitive to strong electrophiles and harsh acids. While the TFAA/pyridine system is designed to be mild, adding TFAA too quickly causes localized exothermic spikes. This transient heat, combined with the acidic microenvironment before pyridine neutralization, triggers a ring-opening mechanism (forming allyl or homoallyl derivatives). Actionable Fix: Ensure TFAA is added dropwise strictly at 0 °C with vigorous overhead stirring to dissipate localized heat and concentration gradients.

Q: Can I synthesize this molecule via direct SN2 alkylation of acetonitrile with dicyclopropylmethyl bromide? A: We strongly advise against this. The secondary, heavily sterically hindered dicyclopropylmethyl halide will predominantly undergo E2 elimination or solvolysis rather than the desired SN2 substitution when treated with a strong base (like LDA or NaH deprotonated acetonitrile). The activation energy for substitution is simply too high due to the steric umbrella of the two cyclopropyl rings.

Mechanistic & Logic Maps

Use the following diagnostic logic tree to troubleshoot low yields specifically in the Van Leusen homologation route.

Troubleshooting Issue Issue: Low Yield or Incomplete Conversion Check1 Check GC-MS: Is Starting Ketone present? Issue->Check1 YesKetone Yes: Unreacted SM Check1->YesKetone Incomplete Rxn NoKetone No: Side Products Formed Check1->NoKetone Degradation/Side Rxn Action1 TosMIC degraded? Use fresh TosMIC & dry MeOH YesKetone->Action1 Action2 Base insufficient? Ensure K2CO3 is finely milled YesKetone->Action2 Action3 Oxazole side-product? Lower reaction temperature NoKetone->Action3 Action4 Cyclopropyl ring opening? Avoid acidic workup NoKetone->Action4

Diagnostic logic tree for troubleshooting low yields in the Van Leusen synthesis route.

References

  • Title: KRAS G12C inhibitors and methods of using the same (Patent WO2019232419A1)
Optimization

Technical Support Center: Yield Optimization for 2,2-Dicyclopropylacetonitrile

Welcome to the Technical Support Center for the synthesis and yield optimization of 2,2-dicyclopropylacetonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 2,2-dicyclopropylacetonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with steric hindrance and low conversion rates in cyclopropyl-bearing systems.

Core Synthetic Strategies & Workflows

To synthesize 2,2-dicyclopropylacetonitrile, two primary pathways are utilized in modern laboratories: the Van Leusen Reaction (homologation of dicyclopropyl ketone) and the Amide Dehydration Route (from 2,2-dicyclopropylacetamide).

SyntheticPathways Ketone Dicyclopropyl Ketone TosMIC TosMIC, Base (Van Leusen Reaction) Ketone->TosMIC Cyanide-free homologation Amide 2,2-Dicyclopropylacetamide TFAA TFAA, Pyridine (Dehydration) Amide->TFAA Electrophilic activation Target 2,2-Dicyclopropylacetonitrile TosMIC->Target Ring opening & elimination TFAA->Target - H2O

Caption: Synthetic pathways for 2,2-dicyclopropylacetonitrile via Van Leusen reaction and amide dehydration.

Troubleshooting Guide: The Van Leusen Reaction

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to convert dicyclopropyl ketone directly into the target nitrile[1]. This method is highly preferred as it avoids highly toxic cyanide gas (bypassing Sandmeyer or hydrocyanation routes) and efficiently handles sterically hindered ketones[2].

Standard Protocol (Self-Validating Batch Method)
  • Setup : Flame-dry a three-neck round-bottom flask under an argon atmosphere. Add anhydrous methanol (10 volumes) and potassium carbonate (or potassium tert-butoxide, 2.0 eq).

  • Reagent Addition : Add TosMIC (1.2 eq) to the stirred suspension.

  • Initiation : Dropwise add dicyclopropyl ketone (1.0 eq) to the mixture at room temperature.

  • Validation/Monitoring : Monitor the reaction via GC-MS or TLC. The self-validating causality here is the disappearance of the ketone C=O stretch and the appearance of the distinct nitrile C≡N stretch (~2240 cm⁻¹) in IR spectroscopy.

  • Work-up : Upon completion (typically 2-4 hours), concentrate under reduced pressure, partition between diethyl ether and water, extract the aqueous layer, dry over Na₂SO₄, and concentrate.

FAQ & Troubleshooting

Q: My batch reaction is sluggish, and the yield is stuck below 60%. How can I force it to completion? A: Steric hindrance from the gem-dicyclopropyl groups severely slows down the initial nucleophilic attack of the TosMIC anion. Causality & Solution: As the reaction progresses, the rate of nitrile formation plateaus. Instead of adding all reagents upfront, add TosMIC and the base in sequential portions. Alternatively, translating this reaction to a continuous flow setup drastically improves mass and heat transfer. Flow chemistry can reduce reaction times from 17 hours to just 1.5 minutes while boosting yields significantly[3][4].

Q: I am isolating a significant amount of a crystalline side product instead of the nitrile. What is it, and how do I prevent it? A: You are likely isolating 4-tosyloxazole . Causality & Solution: In the Van Leusen mechanism, the intermediate oxazoline can either undergo ring-opening to form the desired nitrile or react with excess formyl species/TosMIC to cyclize into an aromatic 4-tosyloxazole[2][4]. To minimize this, strictly control the stoichiometry of TosMIC (do not exceed 1.2–1.3 eq total) and ensure the solvent (methanol) is strictly anhydrous, as protic transfer is critical for the correct fragmentation pathway.

Mechanism Ketone Dicyclopropyl Ketone + TosMIC Intermediate Oxazoline Intermediate Ketone->Intermediate Base deprotonation Product 2,2-Dicyclopropylacetonitrile Intermediate->Product Optimal conditions (Ring opening) SideProduct 4-Tosyloxazole (Side Product) Intermediate->SideProduct Excess TosMIC (Aromatization)

Caption: Mechanistic divergence in the Van Leusen reaction leading to target nitrile or oxazole side product.

Troubleshooting Guide: Amide Dehydration Route

If starting from 2,2-dicyclopropylacetamide, dehydration is the most direct route. Trifluoroacetic anhydride (TFAA) and pyridine (Py) are the gold standard reagents for this transformation[5].

Standard Protocol (Self-Validating Method)
  • Setup : Dissolve 2,2-dicyclopropylacetamide (1.0 eq) in anhydrous THF or DMF under an argon atmosphere.

  • Base Addition : Add anhydrous pyridine (2.0 to 2.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Dehydration : Dropwise add TFAA (1.1 to 1.5 eq). The reaction is exothermic; maintaining 0 °C prevents side reactions and degradation.

  • Validation : Stir for 1-2 hours at room temperature. Complete consumption of the amide (loss of broad N-H stretches in IR) validates the completion of the dehydration.

  • Work-up : Quench carefully with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

FAQ & Troubleshooting

Q: The dehydration yield is poor (<20%), and I recover mostly unreacted amide. Why isn't TFAA working? A: The unimolecular dehydration of amides using TFAA alone is thermodynamically and kinetically unfavorable. Causality & Solution: Pyridine is not just an acid scavenger; it acts as a crucial co-catalyst. Theoretical investigations show that a TFAA to Pyridine ratio of 1:2 is required to abruptly increase yields (often up to 86%+)[5]. Pyridine facilitates the formation of the highly reactive trifluoroacetylated intermediate and assists in the subsequent elimination of trifluoroacetic acid (TFA). Ensure your pyridine is completely dry, as water will immediately hydrolyze the TFAA.

Quantitative Data Summaries

To assist in selecting the best optimization strategy, the following table summarizes the expected yields and reaction times based on the chosen methodology and conditions.

Synthetic RouteReagents / ConditionsReaction TimeExpected Yield (%)Primary Limitation / Side Product
Van Leusen (Batch) TosMIC, K₂CO₃, MeOH, 25 °C12 – 17 hours60 – 69%4-tosyloxazole formation; sluggish kinetics
Van Leusen (Flow) TosMIC, KOtBu, THF/MeOH1.5 minutes> 85%Requires continuous flow reactor setup
Amide Dehydration TFAA (1 eq), No Base, DMF6 hours< 15%Lack of catalytic base prevents elimination
Amide Dehydration TFAA (1.2 eq), Pyridine (2.5 eq)1 – 2 hours80 – 90%Exothermic; requires strict temperature control

Data synthesized from continuous flow cyanation studies[4] and theoretical models of amide dehydration[5].

References

  • Benchchem. "2,2-Dicyclopropylethan-1-amine | 142913-40-4." Benchchem Application Notes.
  • Disney, Niamh. "Continuous flow chemistry for the synthesis of nitriles." Research Repository UCD.
  • Baumann, Marcus et al. "A cyanide-free synthesis of nitriles exploiting flow chemistry." Reaction Chemistry & Engineering - RSC Publishing.
  • Zhang, et al. "Theoretical Investigation of the Pyridinium-Inspired Catalytic Dehydration of Amides." PMC (PubMed Central).
  • Disney, Niamh et al. "A cyanide-free synthesis of nitriles exploiting flow chemistry." RSC Publishing.

Sources

Troubleshooting

Technical Support Center: 2,2-Dicyclopropylacetonitrile Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of 2,2-dicyclopropylacetonitrile. This compound is a critical gem-dicyclopropyl building block used extensively in medicinal chemistry to synthesize 2,2-dicyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,2-dicyclopropylacetonitrile. This compound is a critical gem-dicyclopropyl building block used extensively in medicinal chemistry to synthesize 2,2-dicyclopropylethan-1-amine—a motif known to enhance brain permeability and metabolic stability in active pharmaceutical ingredients (APIs).

Due to the extreme steric hindrance of the dicyclopropyl group, standard homologation methods (e.g., Wittig olefination followed by hydrocyanation) often fail or result in poor yields. The Van Leusen Reaction is the preferred synthetic route [1]. However, researchers frequently encounter specific side products during scale-up. This guide provides mechanistic troubleshooting, validated protocols, and analytical solutions.

Reaction Pathway & Side Product Mechanisms

The conversion of dicyclopropyl ketone to the homologous nitrile is a "reductive nitrilation." Tosylmethyl isocyanide (TosMIC) acts as a one-carbon synthon. The sulfinyl group enhances the acidity of the α-protons and serves as a leaving group, while the isocyanide carbon is oxidized [2].

VanLeusenPathway SM Dicyclopropyl Ketone Int N-Formylated Alkeneimine Intermediate SM->Int Nucleophilic Addition TosMIC TosMIC + Base (K2CO3 / MeOH) TosMIC->Int Deprotonation Tosyloxazole 4-Tosyloxazole (Side Product) TosMIC->Tosyloxazole Competitive Base Degradation Target 2,2-Dicyclopropylacetonitrile (Target) Int->Target Solvolysis (1-2 eq MeOH) Oxazoline 4-Alkoxy-2-oxazoline (Side Product) Int->Oxazoline Excess MeOH Trapping

Mechanistic pathway of the Van Leusen reaction highlighting target and side product formation.

Troubleshooting Guides & FAQs

Q1: I am observing a major impurity with a higher molecular weight than my target nitrile. What is it, and how do I prevent it? A: You are likely observing a 4-alkoxy-2-oxazoline derivative.

  • Causality: In the Van Leusen reaction, a primary alcohol (typically methanol or ethanol) is required to deformylate the intermediate ketimine into the final nitrile. However, if an excess of the primary alcohol is used, it acts as a nucleophile that traps the intermediate, favoring oxazoline ring formation rather than the desired elimination [2].

  • Solution: Judiciously control the amount of primary alcohol. Do not use methanol as the bulk solvent; instead, use a non-nucleophilic solvent (like DME or THF) and restrict the primary alcohol additive to exactly 1.0 - 2.0 equivalents .

Q2: My reaction is stalling with 30-40% unreacted dicyclopropyl ketone remaining. Adding more time doesn't help. Why? A: The reaction has likely stalled due to the depletion of TosMIC via competitive degradation into 4-tosyloxazole .

  • Causality: Dicyclopropyl ketone is highly sterically hindered, making the initial nucleophilic attack slow. Meanwhile, TosMIC is sensitive to basic conditions and can undergo self-cyclization to form 4-tosyloxazole, consuming your reagent before it can react with the bulky ketone [3].

  • Solution: Implement a continuous or portion-wise addition of TosMIC (e.g., 1.5 to 2.0 equivalents total, added in three batches over 2 hours) to maintain a high active concentration of the isocyanide without overwhelming the base.

Q3: Can the cyclopropyl rings open under these reaction conditions? A: It is highly uncommon under standard Van Leusen conditions.

  • Causality: The cyclopropyl ring possesses significant s-character in its C-C bonds, making it relatively stable to the mild bases (like K₂CO₃ or KOtBu) used here. Ring-opening typically requires strong Lewis acids, radicals, or extreme thermal stress, none of which are present in this protocol. If you see unexpected aliphatic peaks in your NMR, suspect solvent contamination or aldol-type condensation of impurities rather than ring-opening.

Quantitative Data: Side Product Characterization

To aid in rapid GC-MS or LC-MS identification, refer to the following diagnostic table for the crude reaction mixture.

CompoundFormation MechanismMitigation StrategyDiagnostic Features (MS / NMR)
2,2-Dicyclopropylacetonitrile Target solvolysisN/A (Target)[M+H]⁺ ~122 m/z; Nitrile stretch ~2240 cm⁻¹
Dicyclopropyl Ketone Unreacted starting materialPortion-wise TosMIC addition[M+H]⁺ ~111 m/z; Carbonyl stretch ~1700 cm⁻¹
4-Methoxy-2-oxazoline Excess MeOH trappingLimit MeOH to 1-2 equivalents[M+H]⁺ ~154 m/z; O-CH₃ singlet at ~3.4 ppm
4-Tosyloxazole Base-mediated TosMIC degradationOptimize base (K₂CO₃ over KOtBu)[M+H]⁺ ~224 m/z; Ar-H doublets ~7.3, 7.8 ppm

Standard Operating Procedure (SOP): Optimized Synthesis

This protocol is designed as a self-validating system . Each step includes built-in checks to ensure causality between the chemical manipulation and the analytical readout, minimizing the propagation of errors.

Materials Required
  • Dicyclopropyl ketone (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Methanol (1.5 eq)

  • 1,2-Dimethoxyethane (DME) (10 volumes)

Step-by-Step Methodology
  • System Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DME (10 volumes) and K₂CO₃ (2.0 eq).

    • Causality: DME is chosen over neat methanol to suppress 4-alkoxy-2-oxazoline side product formation.

  • Reagent Addition: Add anhydrous methanol (1.5 eq) to the suspension. Stir for 5 minutes.

  • Reaction Initiation: Add dicyclopropyl ketone (1.0 eq). Begin a portion-wise addition of TosMIC (1.5 eq total) divided into three equal portions, adding one portion every 30 minutes at room temperature.

    • Causality: Portion-wise addition mitigates the competitive formation of 4-tosyloxazole by keeping the instantaneous concentration of TosMIC manageable relative to the slow-reacting bulky ketone.

  • Self-Validating Monitoring: After 3 hours, pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS.

    • Validation Check: The reaction is only complete when the m/z 111 peak (ketone) is <2% relative to the m/z 122 peak (target). Do not proceed to workup until this metric is met; premature quenching results in co-eluting starting material during chromatography.

  • Work-up & Extraction: Upon validated completion, concentrate the mixture under reduced pressure to remove DME. Partition the residue between diethyl ether (15 volumes) and deionized water (15 volumes). Extract the aqueous layer twice more with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Eluent: 0-10% EtOAc in Hexanes). The target nitrile elutes rapidly due to its high lipophilicity.

References

  • Organic Chemistry Portal. "Van Leusen Reaction." Organic Chemistry Portal,[Link]

  • Reaction Chemistry & Engineering. "A continuous flow process for the synthesis of aryl nitriles in a cyanide-free manner." RSC Publishing,[Link]

Optimization

Technical Support Center: Troubleshooting the Scale-Up of 2,2-Dicyclopropylacetonitrile Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction to the Process 2,2-Dicyclopropylacetonitrile is a critical chemical handle used in the synthesis of active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction to the Process

2,2-Dicyclopropylacetonitrile is a critical chemical handle used in the synthesis of active pharmaceutical ingredients (APIs) that require the metabolically stable gem-dicyclopropyl pharmacophore[1]. The most direct synthetic route relies on the Van Leusen reaction, which converts dicyclopropyl ketone to the target nitrile using tosylmethyl isocyanide (TosMIC)[1][2].

While this one-carbon homologation is highly effective at the bench scale, translating it to multi-gram or kilogram production introduces severe kinetic bottlenecks, safety hazards, and side-product formation[2]. This guide provides field-proven, mechanistic solutions to ensure a robust and self-validating scale-up process.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the reaction stall at 60-70% conversion during batch scale-up, even with extended heating? Causality: In batch mode, the Van Leusen conversion of ketones to nitriles is notoriously sluggish, often requiring 12–70 hours of reaction time[2]. Extended heating does not drive the reaction to completion; instead, it promotes the thermal degradation of the TosMIC reagent and diverts the reactive oxazoline intermediate into a dead-end pathway[2]. Solution: Transitioning from batch to a continuous flow reactor mitigates this kinetic stall. 2, reducing the required residence time to approximately 1.5 minutes and significantly suppressing thermal degradation[2].

Q2: We are detecting a major crystalline impurity during the workup of our 50g batch. What is it, and how do we prevent it? Causality: Single-crystal X-ray diffraction from scale-up studies identifies this common impurity as 4-tosyloxazole[2]. During scale-up, localized concentration gradients of the base and TosMIC lead to incomplete ring-opening of the oxazoline intermediate[2]. Solution: Ensure rigorous stoichiometric control (typically 1.2–1.3 eq TosMIC to 2.0 eq base)[1][2]. If remaining in batch mode, add the base in staggered portions rather than a single bolus. This maintains a consistent concentration profile and drives the elimination step toward the desired nitrile[2].

Q3: What are the critical safety parameters for handling TosMIC at the kilogram scale? Causality: TosMIC is classified as a 3[3]. While it is a high-melting-point solid and lacks the extreme stench of lower isocyanides, thermal stress or exposure to moisture during scale-up can trigger rapid decomposition, releasing toxic isocyanide gas, carbon monoxide, and nitrogen oxides[3][4]. Solution: Always operate in a highly ventilated environment using strictly anhydrous solvents[4]. Implementing continuous flow is highly recommended as it minimizes the active reaction volume (and thus the thermal hazard) at any given time[2].

Part 2: Quantitative Data Presentation

The following table summarizes the performance metrics when scaling up the Van Leusen synthesis of nitriles, comparing traditional batch methods against optimized continuous flow[2].

ParameterTraditional BatchContinuous FlowMechanistic Advantage
Reaction Time 12 – 70 hours~1.5 minutesSuperior heat/mass transfer accelerates kinetics.
Throughput < 0.5 g/hUp to 8.8 g/hContinuous processing eliminates batch downtime.
Yield ~63 - 69%> 90%Short residence time prevents 4-tosyloxazole formation.
Reagent Excess High (Often >2.0 eq)Low (1.2 - 1.3 eq)Efficient micro-mixing maximizes TosMIC utilization.

Part 3: Self-Validating Experimental Protocol

Optimized Batch-to-Flow Transition Protocol for 2,2-Dicyclopropylacetonitrile

To guarantee trustworthiness, this protocol employs strict in-process controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps until the validation criteria are met.

Step 1: System Inertion & Setup

  • Action: Purge the continuous flow reactor system (or a flame-dried 3-neck flask for batch) with Argon for 15 minutes[1].

  • Causality: TosMIC is highly moisture-sensitive; ambient water leads to premature reagent hydrolysis and yield catastrophic failure[4].

Step 2: Reagent Preparation

  • Action: Prepare Solution A: Dicyclopropyl ketone (1.0 eq) and TosMIC (1.2 eq) in anhydrous methanol (10 volumes)[1]. Prepare Solution B: Potassium carbonate or KOtBu (2.0 eq) in anhydrous methanol[1][2].

  • Causality: Segregating the base from TosMIC until the exact point of reaction prevents the premature degradation of the isocyanide[2].

Step 3: Reaction Execution

  • Action: Pump Solution A and Solution B through a T-mixer into the reactor coil at room temperature, maintaining a residence time of 1.5 to 2.0 minutes[2].

  • Causality: The high surface-area-to-volume ratio of the microreactor ensures instantaneous mixing, bypassing the localized concentration gradients that cause the 4-tosyloxazole side reaction[2].

Step 4: In-Process Control (IPC) & Self-Validation

  • Action: Collect the reactor effluent and immediately analyze via GC-MS or TLC[1].

  • Validation Check: The system is validated only when the dicyclopropyl ketone peak is completely consumed and the 2,2-dicyclopropylacetonitrile peak plateaus without the appearance of the 4-tosyloxazole byproduct[1][2].

Step 5: Quench & Isolation

  • Action: Concentrate the validated effluent under reduced pressure. Partition the residue between diethyl ether and water, extract the aqueous layer twice, and dry over anhydrous Na₂SO₄[1].

Part 4: Mechanistic Visualization

G Start Dicyclopropyl Ketone + TosMIC Base Base Addition (e.g., KOtBu) Start->Base Intermediate Oxazoline Intermediate Base->Intermediate Deprotonation & Addition Nitrile 2,2-Dicyclopropylacetonitrile (Desired Product) Intermediate->Nitrile Ring Opening (Favored in Flow) Byproduct 4-Tosyloxazole (Side Product) Intermediate->Byproduct Undesired Trapping (Batch Scale-Up) Flow Continuous Flow Mitigation Byproduct->Flow Prevented by Flow->Nitrile High Mass Transfer

Mechanistic pathway of TosMIC scale-up, highlighting flow chemistry mitigation of side products.

Part 5: References

  • Title: 2,2-Dicyclopropylethan-1-amine | 142913-40-4 Source: Benchchem URL:

  • Title: A cyanide-free synthesis of nitriles exploiting flow chemistry Source: RSC Publishing URL:

  • Title: Premium Tosylmethyl isocyanide TosMIC (CAS 36635-61-7) Source: Zhishang Chemical URL:

  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL:

Sources

Troubleshooting

monitoring the progress of 2,2-dicyclopropylacetonitrile formation by TLC or LC-MS

Welcome to the Analytical Troubleshooting Portal. Monitoring the synthesis of 2,2-dicyclopropylacetonitrile —typically formed via the van Leusen reaction of dicyclopropyl ketone with tosylmethyl isocyanide (TosMIC) [1]—p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Portal. Monitoring the synthesis of 2,2-dicyclopropylacetonitrile —typically formed via the van Leusen reaction of dicyclopropyl ketone with tosylmethyl isocyanide (TosMIC) [1]—presents unique analytical challenges. Because this molecule is a purely aliphatic nitrile, it lacks a UV chromophore for standard diode-array detection and possesses an extremely low proton affinity, complicating standard mass spectrometry.

This guide provides field-proven, causality-driven solutions for tracking this reaction via Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: TLC Troubleshooting & Visualization FAQs

Q1: My reaction is progressing, but I see absolutely no spots for the starting material or product under the UV 254 nm lamp. Why? A: This is a fundamental limitation of the molecule's electronic structure. UV 254 nm visualization requires a conjugated π -system (e.g., aromatic rings) to absorb the light and quench the TLC plate's fluorescence. 2,2-dicyclopropylacetonitrile contains only σ -bonds and a single isolated C≡N π -system, which undergoes n→π∗ transitions deep in the UV range (<200 nm), rendering it invisible at 254 nm [2]. You must rely on chemical derivatization (staining).

Q2: Which chemical stain is most reliable for this specific aliphatic nitrile? A: We recommend a dual-staining approach: a non-destructive Iodine ( I2​ ) vapor chamber followed by an irreversible Ceric Ammonium Molybdate (CAM / Hanessian's Stain) [3].

  • Causality: Iodine reversibly partitions into lipophilic spots, providing a quick, non-destructive check. CAM relies on the reduction of Mo(VI) to Mo(IV) (forming "molybdenum blue") coupled with the oxidation of the analyte. While nitriles are generally resistant to oxidation, the high ring strain of the gem-dicyclopropyl groups and the activated α -proton adjacent to the nitrile make the molecule susceptible to oxidative cleavage under high heat, yielding distinct blue/black spots.

Experimental Protocol: Self-Validating TLC Visualization

To ensure trustworthiness, always co-spot the starting material (dicyclopropyl ketone) alongside the reaction mixture.

  • Elution: Elute the silica gel plate in a predetermined solvent system (e.g., 10% Ethyl Acetate in Hexanes).

  • Drying: Evaporate all residual solvent using a gentle stream of compressed air. Crucial: Residual ethyl acetate will polymerize and darken under CAM staining, ruining the background.

  • Iodine Check (Optional but recommended): Place the plate in a sealed chamber containing silica gel and I2​ crystals for 2 minutes. Light brown spots indicate lipophilic compounds. Circle lightly with a pencil, then let the iodine sublime completely in a fume hood.

  • CAM Staining: Dip the plate quickly into the CAM solution using forceps. Wipe the back of the plate with a paper towel to prevent uneven heating.

  • Development: Heat the plate vigorously with a heat gun (approx. 200°C) until the background turns light green/yellow and the analyte spots turn dark blue or black.

TLC_Workflow Start Spot Reaction Mixture & Elute (e.g., Hex/EtOAc) UV UV 254 nm Check (Expect no signal) Start->UV Iodine Iodine Chamber (Reversible non-destructive) UV->Iodine CAM CAM / Hanessian's Stain (Irreversible) Iodine->CAM Heat Heat Gun (200°C) until blue/black spots appear CAM->Heat

Fig 1. Sequential TLC monitoring workflow for non-UV active aliphatic nitriles.

Data Presentation: TLC Stain Comparison
Stain TypeMechanism of ActionEfficacy for 2,2-DicyclopropylacetonitrileBackground ColorSpot Color
UV 254 nm Fluorescence quenchingPoor (No chromophore)GreenInvisible
Iodine ( I2​ ) Lipophilic partitioningModerate (Reversible)White/YellowLight Brown
CAM Redox (Mo(VI) Mo(IV))Excellent (Requires high heat)Light GreenBlue/Black
KMnO4​ Redox (Mn(VII) Mn(IV))Moderate (Prone to over-staining)Bright PinkYellow/Brown

Part 2: LC-MS Troubleshooting FAQs

Q3: My LC-MS shows a massive solvent peak but no mass for the product in ESI+ mode. Is my reaction failing? A: Not necessarily. Electrospray Ionization (ESI) requires the analyte to be ionized in the liquid phase before desolvation [4]. Aliphatic nitriles are extremely weak bases (the pKa​ of a protonated nitrile is ≈−10 ). Therefore, they do not readily accept a proton ( [M+H]+ ) from standard acidic mobile phases (like 0.1% Formic Acid). Your product is likely eluting but remaining "invisible" to the ESI detector.

Q4: How can I adjust my LC-MS parameters to detect this molecule? A: You must change either the ionization mechanism or the adduct chemistry:

  • Switch to APCI (Atmospheric Pressure Chemical Ionization): APCI uses a corona discharge to create gas-phase ions. It is highly energetic and vastly superior for neutral, non-basic aliphatic compounds [5].

  • Promote Adduct Formation: If your instrument only has an ESI source, dope your mobile phase with 10 mM Ammonium Acetate ( NH4​OAc ) or Sodium Formate. Nitriles have a strong dipole moment and will coordinate with metal or ammonium cations, allowing you to detect the [M+NH4​]+ or [M+Na]+ adducts instead of the [M+H]+ peak.

Experimental Protocol: LC-MS APCI Optimization
  • Column: C18 Reverse Phase (e.g., ).

  • Mobile Phase: Solvent A: Water (no acid). Solvent B: Acetonitrile. Note: Remove formic acid/TFA, as acidic modifiers suppress the ionization of already weak bases.

  • Source Setup: Install the APCI probe. Set the corona discharge current to .

  • Temperatures: Set the APCI vaporizer temperature to 400°C to ensure complete volatilization of the highly lipophilic dicyclopropylacetonitrile.

  • Detection: Scan in Positive Ion Mode focusing on m/z 122.1 (Calculated exact mass for [M+H]+ of C8​H11​N is 122.09).

MS_Workflow ESI Standard LC-MS (ESI+) Signal Weak/Missing? Adducts Add NH4OAc or NaOAc to Mobile Phase ESI->Adducts Try adducts (ESI) APCI Switch to APCI+ (Corona Discharge) ESI->APCI Change source GCMS Orthogonal Check: Use GC-EI-MS APCI->GCMS If LC fails

Fig 2. Decision matrix for mass spectrometry ionization of 2,2-dicyclopropylacetonitrile.

Data Presentation: Mass Spectrometry Modalities
Ionization SourcePhaseBest ForExpected Adducts for NitrilesSensitivity for Target
ESI (+) LiquidPolar, basic compounds [M+H]+ (rare), [M+Na]+ Low
ESI (+) w/ Buffer LiquidWeakly basic compounds [M+NH4​]+ Moderate
APCI (+) GasNeutral, lipophilic aliphatics [M+H]+ High
GC-EI-MS GasVolatile, thermally stable M∙+ (Radical cation)Highest

Pro-Tip: If LC-MS optimization continues to fail, 2,2-dicyclopropylacetonitrile is highly volatile and thermally stable. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is the gold standard orthogonal technique for this specific class of molecules.

References

  • Reach Devices. "TLC Stains: Chemistry and Physics of Thin Layer Chromatography Visualization." Reach Devices Technical Resources. Available at: [Link]

  • University of Rochester, Department of Chemistry. "Magic Formulas: TLC Stains." Not Voodoo X: Demystifying Synthetic Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. "Guide to achieving reliable quantitative LC-MS measurements." RSC Analytical Methods Committee. Available at: [Link]

  • Uebori, M., & Imamura, K. "Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS." Analytical Sciences, 20(10), 1459-62 (2004). Available at: [Link]

Optimization

developing an effective workup procedure for 2,2-dicyclopropylacetonitrile isolation

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 2,2-dicyclopropylacetonitrile (CAS: 37032-68-1).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 2,2-dicyclopropylacetonitrile (CAS: 37032-68-1). This molecule is a critical building block in the synthesis of gem-dicyclopropyl-containing active pharmaceutical ingredients (APIs), including specific KRAS G12C inhibitors [1].

Because 2,2-dicyclopropylacetonitrile is a low-molecular-weight, non-polar liquid, its isolation is notoriously prone to yield losses and contamination. This guide provides a field-proven, self-validating workup procedure specifically tailored for its isolation following synthesis via the dehydration of 2,2-dicyclopropylacetamide (using trifluoroacetic anhydride [TFAA] and pyridine) [1].

Physicochemical Reference Data

Before beginning the workup, it is crucial to understand the physical properties governing the molecule's partitioning and volatility behavior.

PropertyValue / DescriptionImpact on Workup
Molecular Formula C₈H₁₁NHighly lipophilic; prefers non-polar organic phases.
Molecular Weight 121.18 g/mol Low MW indicates high volatility. Requires careful concentration.
Physical State Yellow to colorless oilProduct will not crystallize; must be isolated as a liquid.
Boiling Point ~80–100 °C (reduced pressure)Susceptible to co-evaporation under high vacuum (<50 mbar).
Solubility Soluble in MTBE, EtOAc, DCM, THF. Insoluble in water.Ideal for liquid-liquid extraction using MTBE or EtOAc.

Standard Operating Procedure: Isolation via Liquid-Liquid Extraction

This protocol assumes you are working up a crude reaction mixture containing 2,2-dicyclopropylacetonitrile, unreacted TFAA, pyridine, and THF solvent at 0 °C.

Step 1: Exothermic Quenching
  • Action: While maintaining the reaction flask strictly at 0 °C in an ice bath, cautiously add cold water (or saturated aqueous NaHCO₃) dropwise.

  • Causality: TFAA reacts violently with water, generating significant heat and trifluoroacetic acid. Maintaining 0 °C prevents thermal degradation and avoids the acid-catalyzed hydrolysis of your newly formed nitrile back into an amide.

  • Self-Validation: Gas evolution (if using NaHCO₃) and exothermicity will cease once all residual TFAA is fully quenched. Do not proceed until the temperature stabilizes.

Step 2: Primary Extraction
  • Action: Dilute the quenched mixture with Methyl tert-butyl ether (MTBE). Stir vigorously for 5 minutes, transfer to a separatory funnel, and allow the phases to separate. Collect the top organic layer. Extract the bottom aqueous layer once more with fresh MTBE.

  • Causality: MTBE is chosen over Dichloromethane (DCM) or Ethyl Acetate (EtOAc) because it has minimal water miscibility and provides a sharp, immediate phase boundary. This is critical for separating the highly non-polar nitrile from the dense, salt-heavy aqueous layer.

Step 3: Pyridine Removal (Acid Wash)
  • Action: Wash the combined MTBE layers with cold 1N HCl.

  • Causality: Pyridine is highly soluble in organic solvents. The HCl wash protonates the pyridine, forming pyridinium chloride, which is completely insoluble in MTBE and partitions exclusively into the aqueous phase.

  • Self-Validation: Check the pH of the aqueous wash layer using pH paper. It must read < 2. If the pH is higher, residual pyridine remains in the organic phase, and a second acid wash is required.

Step 4: Neutralization and Drying
  • Action: Wash the organic layer with saturated aqueous NaHCO₃, followed by saturated NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, then filter.

  • Causality: The bicarbonate wash neutralizes any residual HCl or trifluoroacetic acid. The brine wash pre-dries the organic layer by drawing out dissolved water via osmotic pressure, reducing the burden on the chemical desiccant (Na₂SO₄).

Step 5: Controlled Concentration
  • Action: Concentrate the filtrate using a rotary evaporator. Critical Parameters: Water bath temperature ≤ 30 °C; Vacuum pressure strictly > 50 mbar.

  • Causality: Due to the low molecular weight (121.18 g/mol ) of 2,2-dicyclopropylacetonitrile, it is highly volatile. Applying deep vacuum or excessive heat will strip the product directly into the solvent trap, destroying your yield.

Workup Workflow Diagram

The following diagram maps the logical flow of the liquid-liquid extraction process, highlighting the critical phase separations.

WorkupWorkflow Start Crude Reaction Mixture (2,2-dicyclopropylacetonitrile, TFAA, Pyridine, THF) Quench Quench (Slow add cold H2O at 0°C) Start->Quench Extract Liquid-Liquid Extraction (Add MTBE) Quench->Extract Aq1 Aqueous Phase (Salts, THF) Extract->Aq1 Bottom Layer Org1 Organic Phase (Nitrile, Pyridine, MTBE) Extract->Org1 Top Layer Waste1 Aqueous Waste Aq1->Waste1 Wash1 Acid Wash (Cold 1N HCl) Org1->Wash1 Aq2 Aqueous Phase (Pyridinium Chloride) Wash1->Aq2 Bottom Layer Org2 Organic Phase (Nitrile, MTBE) Wash1->Org2 Top Layer Waste2 Aqueous Waste Aq2->Waste2 Wash2 Brine Wash & Drying (Sat. NaCl, then Na2SO4) Org2->Wash2 Conc Concentration (Rotovap: <30°C, >50 mbar) Wash2->Conc Product Isolated Product (2,2-Dicyclopropylacetonitrile) Conc->Product Careful vacuum

Caption: Step-by-step liquid-liquid extraction workflow for 2,2-dicyclopropylacetonitrile isolation.

Troubleshooting & FAQs

Q: My LCMS/TLC showed 100% conversion, but my isolated yield is less than 40%. Where did my product go? A: You likely lost the product during the concentration step. 2,2-dicyclopropylacetonitrile is a volatile oil. If you used a high-vacuum pump or set your rotary evaporator pressure below 50 mbar, the product co-evaporated with the MTBE. Check your rotary evaporator's solvent trap via NMR; you will likely find your product there. Next time, use an inline pressure controller to ensure the vacuum never drops below 50 mbar.

Q: I see a large amount of residual pyridine in my ¹H NMR spectrum. How do I remove it without running a column? A: Residual pyridine indicates that your 1N HCl wash was insufficient. This happens frequently upon scale-up because the sheer volume of pyridine overwhelms the molarity of the acid wash, buffering the aqueous layer. Redissolve your crude oil in MTBE and perform repeated washes with cold 1N HCl. You must validate the removal by testing the aqueous layer with pH paper—continue washing until the aqueous runoff remains strictly at pH < 2.

Q: Can I use Dichloromethane (DCM) instead of MTBE for the extraction? A: While DCM is an excellent solvent, it is not recommended here. The aqueous layer generated by quenching TFAA and neutralizing pyridine is extremely dense due to the high concentration of trifluoroacetate and pyridinium salts. Because DCM is also dense (1.33 g/cm³), you risk phase inversion (where the organic layer unexpectedly becomes the top layer) or the formation of an unbreakable emulsion. MTBE (0.74 g/cm³) guarantees the organic phase will remain the top layer, streamlining the separation process.

Q: My product is contaminated with unreacted 2,2-dicyclopropylacetamide. Can I remove it during workup? A: Liquid-liquid extraction alone will not efficiently separate the nitrile from the starting amide, as both partition into the organic phase. However, the amide is significantly more polar. If amide contamination is present, you must purify the crude oil via silica gel column chromatography (using a Hexane/EtOAc gradient). The non-polar nitrile will elute rapidly, well before the polar amide.

References

  • Title: KRAS G12C INHIBITORS AND METHODS OF USING THE SAME (WO2019232419A1)
Troubleshooting

applying Bayesian optimization to improve 2,2-dicyclopropylacetonitrile reaction yield

Welcome to the Advanced Process Support Center. This hub is designed for drug development professionals and synthetic chemists integrating Machine Learning (ML)—specifically Bayesian Optimization (BO)—into their reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Support Center. This hub is designed for drug development professionals and synthetic chemists integrating Machine Learning (ML)—specifically Bayesian Optimization (BO)—into their reaction workflows. Below, you will find the authoritative knowledge base, validated protocols, and troubleshooting guides for optimizing the yield of 2,2-dicyclopropylacetonitrile .

Core Workflow: Bayesian Optimization for Nitrile Synthesis

The conversion of dicyclopropyl ketone to 2,2-dicyclopropylacetonitrile is a critical carbon-chain extension step. Due to the significant steric bulk of the gem-dicyclopropyl group, traditional methods like Wittig olefination followed by hydrocyanation often fail or yield poorly[1]. The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is the chemically sound alternative.

However, the reaction landscape for this transformation is highly non-linear. Traditional Design of Experiments (DoE) scales exponentially with variables, potentially requiring thousands of resource-heavy experiments[2]. By deploying Bayesian Optimization, we use a probabilistic surrogate model to dynamically "learn" the reaction landscape, balancing the exploration of unknown conditions with the exploitation of known high-yield parameters[3].

Logical Architecture of the Optimization Loop

BO_Workflow Init Initial LHS Sampling (Reaction Conditions) Exp Execute Experiments (Van Leusen Reaction) Init->Exp Model Update Gaussian Process Surrogate Exp->Model Acq Optimize Acquisition Function (e.g., EI) Model->Acq Check Convergence/Budget Reached? Acq->Check Check->Exp No End Optimal Yield Identified Check->End Yes

Bayesian optimization loop for iterative reaction yield enhancement.

Chemical Pathway

Chem_Pathway Ketone Dicyclopropyl Ketone (Starting Material) Intermediate Oxazoline Intermediate (Transient) Ketone->Intermediate Base addition TosMIC TosMIC + K2CO3 (MeOH Solvent) TosMIC->Intermediate Product 2,2-Dicyclopropylacetonitrile (Target Nitrile) Intermediate->Product Ring opening & elimination

Reaction mechanism for the synthesis of 2,2-dicyclopropylacetonitrile.

Quantitative Data Center: Defining the Search Space

To prevent the algorithm from suggesting chemically impossible or unsafe conditions, the search space must be rigidly bounded. The table below summarizes the quantitative parameters fed into the Gaussian Process (GP) surrogate model[4].

ParameterRole in ReactionLower BoundUpper BoundVariable Type
Temperature (°C) Reaction Kinetics / Reagent Degradation050Continuous
TosMIC (equiv) Carbon-chain extension stoichiometry1.02.5Continuous
K₂CO₃ (equiv) Deprotonation / Intermediate ring-opening1.03.0Continuous
Solvent System Solvation / Dielectric mediumMeOHTHF/EtOHCategorical
Concentration (M) Collision frequency0.11.0Continuous

Self-Validating Experimental Protocol

Every data point fed into the BO model must be absolute. Noisy analytical data will destroy the surrogate model's predictive trustworthiness.

Phase 1: Algorithmic Initialization & Analytical Validation

  • Method Validation (Self-Validating Step): Before initiating the BO loop, run a baseline reaction at standard literature conditions (1.2 eq TosMIC, 2.0 eq K₂CO₃, MeOH, 25°C)[1]. Quantify the output via GC-FID or HPLC. Crucial Check: Ensure the mass balance closes (Target Yield + Unreacted Ketone + Quantified Impurities = 100% ± 5%). If mass balance fails, halt and recalibrate your analytical method.

  • Space Generation: Use Latin Hypercube Sampling (LHS) to generate an initial, unbiased screening set of 10 experimental conditions across the defined search space[2].

Phase 2: Chemical Execution (Van Leusen Reaction) 3. Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the BO-specified solvent and potassium carbonate equivalents. 4. Reagent Addition: Add TosMIC (BO-specified equivalents) to the stirred suspension. 5. Reaction Initiation: Add dicyclopropyl ketone (1.0 equivalent) dropwise to the mixture at the BO-specified temperature[1]. 6. Quenching: Stir for the allocated time. Quench with saturated aqueous NH₄Cl to neutralize the base and extract with ethyl acetate (3x). 7. Quantification: Analyze the organic layer against an internal standard to determine the precise reaction yield.

Phase 3: Bayesian Iteration 8. Data Ingestion: Input the quantitative yield data into the BO software (e.g., EDBO+ or a custom Python script). 9. Model Update: The Gaussian Process surrogate model updates its posterior distribution, mapping the inputs to the yield output[5]. 10. Next Suggestion: The acquisition function (e.g., Expected Improvement) calculates the next optimal set of conditions to test. Repeat Phase 2.

Troubleshooting & FAQs

Q1: The BO algorithm is getting stuck in local optima and repeatedly suggesting the same conditions. How do I fix this? A: This is a classic exploration vs. exploitation imbalance. If your Expected Improvement (EI) acquisition function is heavily weighted toward exploitation, it will repeatedly sample near known "good" conditions. Causality & Solution: The reaction landscape for sterically hindered ketones is highly complex. You must increase the exploration parameter (e.g., the ξ value in EI) or switch to an Upper Confidence Bound (UCB) acquisition function. This forces the algorithm to investigate untested regions of the parameter space where uncertainty is high[5].

Q2: The GP model suggested a high temperature (e.g., 60°C), but my experimental yield dropped to <10%. What is the chemical causality? A: The algorithm is blind to chemical stability unless you teach it. Causality & Solution: TosMIC is thermally sensitive. At elevated temperatures in the presence of strong bases (like K₂CO₃), TosMIC degrades rapidly, leading to competitive side reactions rather than the desired oxazoline intermediate formation. To fix this, either strictly constrain the temperature bound to <50°C in your search space, or implement a multi-objective optimization that actively penalizes the formation of degradation impurities[1].

Q3: How do I handle categorical solvent choices (MeOH vs. EtOH vs. THF) in the BO framework? A: Standard Gaussian Processes assume continuous variables and will fail if fed raw text strings. Causality & Solution: You must transform the categorical data. Use One-Hot Encoding or, for more advanced chemical accuracy, utilize specialized categorical kernels (e.g., Tanimoto or Hamming distance kernels). Alternatively, represent the solvents by their continuous physicochemical descriptors (e.g., dielectric constant, dipole moment, boiling point) so the model can learn why a solvent works better[5].

Q4: Why use Bayesian Optimization instead of traditional Design of Experiments (DoE) for this specific nitrile synthesis? A: Resource exhaustion. A 5-factor optimization (Temperature, TosMIC, Base, Solvent, Concentration) at 5 levels would require over 3,000 experiments using full factorial DoE[2]. Causality & Solution: BO treats the reaction as a "black-box" objective function. It uses prior data to predict where the highest yield will be, dynamically adjusting the experimental plan in real-time. This reduces the required experiments by up to 80% while identifying global optima that human domain experts frequently miss due to multidimensional complexity[3].

References

  • Maximizing Reaction Yield Through Bayesian Optimization - APC Process. Available at: [Link]

  • Bayesian Optimization for Chemical Reactions - CHIMIA. Available at: [Link]

  • Bayesian reaction optimization as a tool for chemical synthesis - Nature (Shields et al., 2021). Available at: [Link]

  • Bayesian optimization for chemical reactions - RSC Publishing (Desimpel et al., 2026). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,2-Dicyclopropylacetonitrile and Mono-cyclopropyl Analogs

Abstract The cyclopropyl group is a cornerstone in modern medicinal chemistry and organic synthesis, prized for the unique conformational rigidity and electronic properties it imparts to molecules. When appended to a car...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropyl group is a cornerstone in modern medicinal chemistry and organic synthesis, prized for the unique conformational rigidity and electronic properties it imparts to molecules. When appended to a carbon framework, it can profoundly influence the reactivity of neighboring functional groups. This guide presents an in-depth comparison of the reactivity of 2,2-dicyclopropylacetonitrile with its mono-cyclopropyl analog, cyclopropylacetonitrile. While direct comparative experimental data for the dicyclopropyl species is limited, this analysis extrapolates from well-established chemical principles and analogous systems to predict and explain their divergent chemical behavior. We will explore how the electronic stabilization and steric hindrance offered by one versus two cyclopropyl groups create a fascinating dichotomy in reactivity across several major reaction classes, including those involving carbocationic intermediates, carbanion chemistry at the α-carbon, and transformations of the nitrile moiety.

The Foundational Influence: Electronic and Steric Nature of the Cyclopropyl Group

To comprehend the reactivity of these nitriles, one must first appreciate the distinct character of the cyclopropyl substituent. Its strained, three-membered ring forces the C-C bonds into a bent configuration, often described as "banana bonds".[1] This arrangement results in significant p-orbital character in the C-C sigma bonds, allowing the cyclopropyl group to behave electronically much like a carbon-carbon double bond.[2]

Two major consequences arise from this electronic structure:

  • Exceptional Carbocation Stabilization: The cyclopropyl group is remarkably effective at stabilizing an adjacent positive charge. The high p-character of its sigma bonds allows for effective orbital overlap with an empty p-orbital on an adjacent carbon. This delocalization, sometimes termed "dancing resonance," distributes the positive charge over the entire cyclopropylmethyl system, leading to exceptional stability that can surpass even that of a benzyl carbocation.[2][3] It follows logically that a dicyclopropylmethyl carbocation would exhibit even greater stability due to the participation of two such groups.[4][5]

  • Significant Steric Hindrance: Despite its small size, the cyclopropyl group presents a considerable steric profile.[6] The rigid, three-dimensional nature of the ring can effectively shield adjacent reaction centers from the approach of reagents. The presence of two cyclopropyl groups, as in 2,2-dicyclopropylacetonitrile, creates a highly congested environment around the α-carbon and the nitrile functional group.[7][8]

These two competing factors—enhanced electronic stabilization and increased steric bulk—form the basis for the predicted differences in reactivity between the mono- and di-cyclopropylacetonitrile analogs.

Comparative Reactivity Analysis

We will now examine three key classes of reactions and predict how the structural differences between cyclopropylacetonitrile and 2,2-dicyclopropylacetonitrile will dictate their chemical behavior.

Reactions via α-Carbocation Intermediates: Acid-Catalyzed Ring-Opening

Reactions that proceed through the formation of a carbocation at the carbon adjacent to the cyclopropyl ring(s) are expected to be highly sensitive to the electronic stabilization provided by these groups. A classic example is the acid-catalyzed ring-opening of cyclopropylcarbinyl systems, which can be trapped by a nucleophilic solvent like acetonitrile.[9]

Hypothesis: 2,2-dicyclopropylacetonitrile will undergo acid-catalyzed ring-opening significantly faster than cyclopropylacetonitrile.

Causality: The rate-determining step in such a reaction is often the formation of the carbocation. The dicyclopropylmethyl cation is substantially more stable than the mono-cyclopropylmethyl cation due to the delocalization of charge across two cyclopropyl rings.[4][5] This enhanced stability lowers the activation energy for its formation, thereby accelerating the overall reaction rate.

Illustrative Reaction Mechanism: Acid-Catalyzed Reaction with Acetonitrile

G M_start C₃H₅-CH₂-CN M_protonated C₃H₅-CH₂-C≡N⁺-H M_start->M_protonated H⁺ M_carbocation C₃H₅-C⁺H-CN (Slower formation) M_protonated->M_carbocation Ring Strain Release M_product Ring-Opened Product M_carbocation->M_product Nu⁻ D_carbocation (C₃H₅)₂-C⁺-CN (Faster formation) D_start (C₃H₅)₂-CH-CN D_protonated (C₃H₅)₂-CH-C≡N⁺-H D_start->D_protonated H⁺ D_protonated->D_carbocation Enhanced Stabilization D_product Ring-Opened Product D_carbocation->D_product Nu⁻ caption Fig. 1: Carbocation formation rates. G M_struct C₃H₅-CH(H)-CN D_struct (C₃H₅)₂-C(H)-CN M_base Base M_base->M_struct Accessible Proton M_elec E⁺ M_elec->M_struct Accessible Carbon D_base Base D_base->D_struct Hindered Proton D_elec E⁺ D_elec->D_struct Hindered Carbon caption Fig. 2: Steric hindrance at reaction centers.

Caption: Two cyclopropyl groups sterically hinder the approach of reagents.

Reactions of the Nitrile Group: Hydrolysis

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base. Both mechanisms involve nucleophilic attack at the electrophilic nitrile carbon.

Hypothesis: 2,2-dicyclopropylacetonitrile will undergo hydrolysis slower than cyclopropylacetonitrile under both acidic and basic conditions.

Causality: The rationale is again rooted in steric hindrance.

  • Acid-Catalyzed Hydrolysis: The mechanism begins with protonation of the nitrile nitrogen, followed by the attack of a water molecule on the nitrile carbon. [10]The two cyclopropyl groups will physically block the trajectory of the incoming water nucleophile.

  • Base-Catalyzed Hydrolysis: This pathway involves the direct attack of a hydroxide ion on the nitrile carbon. The steric congestion around this carbon in the dicyclopropyl analog will raise the activation energy for this nucleophilic attack compared to the mono-substituted analog.

Summary of Predicted Reactivity

The analysis of electronic and steric effects leads to a clear set of predictions regarding the relative reactivity of these two compounds.

Reaction TypePredicted Fastest ReactantPrimary Rationale
Acid-Catalyzed Ring Opening 2,2-DicyclopropylacetonitrileElectronic: Enhanced stability of the dicyclopropylmethyl carbocation intermediate.
α-Deprotonation/Alkylation CyclopropylacetonitrileSteric: Reduced steric hindrance for the approach of base and electrophile.
Nitrile Hydrolysis (Acidic/Basic) CyclopropylacetonitrileSteric: Reduced steric hindrance for nucleophilic attack on the nitrile carbon.

Experimental Protocols

While direct comparative experiments are not available in the literature, the following protocols represent standard, validated procedures for the types of reactions discussed. They provide a framework for conducting a direct comparative study.

Workflow for Comparative Reactivity Study

G sub Select Substrates (Mono- vs. Di-cyclopropyl) rxn Choose Reaction Type (e.g., Hydrolysis, Alkylation) sub->rxn cond Define Identical Reaction Conditions (Temp, Conc, Solvent, Time) rxn->cond run Run Parallel Reactions cond->run monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) run->monitor analyze Analyze Results (Yield, Rate Constant, Byproducts) monitor->analyze conclude Draw Comparative Conclusion analyze->conclude caption Fig. 3: General workflow for a comparative study.

Caption: A logical workflow for experimental reactivity comparison.

Protocol 4.1: General Procedure for Acid-Catalyzed Nitrile Hydrolysis
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the nitrile substrate (1.0 eq.).

  • Reagents: Add a 6 M aqueous solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (10-20 volumes).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting carboxylic acid by recrystallization or column chromatography.

Protocol 4.2: General Procedure for α-Alkylation
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Deprotonation: Add a solution of the nitrile substrate (1.0 eq.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq.) dropwise to the carbanion solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Outlook

The comparison between 2,2-dicyclopropylacetonitrile and its mono-cyclopropyl analog highlights a fundamental tension in physical organic chemistry: the interplay of electronic and steric effects. The addition of a second cyclopropyl group is predicted to dramatically accelerate reactions that can leverage its powerful electron-donating nature to stabilize a carbocationic intermediate. Conversely, for reactions requiring the approach of a nucleophile or base to a sterically encumbered center—namely the α-carbon or the nitrile group itself—the second cyclopropyl ring is expected to act as a significant impediment, slowing reaction rates considerably.

These divergent properties make each compound uniquely suited for different synthetic strategies. Cyclopropylacetonitrile remains a versatile building block for standard transformations, while 2,2-dicyclopropylacetonitrile presents an opportunity for chemists to exploit its enhanced propensity for carbocation formation in novel synthetic routes. Experimental validation of these predictions will provide deeper insights and further unlock the synthetic potential of these strained-ring systems in the development of new pharmaceuticals and complex materials.

References

  • Quora. (2017, April 20). Which is more stable, dicyclopropylmethyl carbocation or triphenylmethyl carbocation? [Online forum post]. [4]2. Vedantu. Which is more stable carbocation A B Phoversetoplus class 11 chemistry JEE_Main. Retrieved March 13, 2026. [11]3. Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.

  • Fiveable. (2025, August 15). Cyclopropyl Definition. Organic Chemistry Key Term. 5. Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1–203.

  • Wikipedia. (2020, September 24). Thorpe reaction. [12]7. Wikipedia. Cyclopropyl group. Retrieved March 13, 2026. [1]8. StackExchange. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. [2]9. ChemRxiv. (n.d.). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activation. 10. Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. [13]11. Quora. (2017, March 29). How to compare the stability of carbocation. [Online forum post]. [5]12. BenchChem. (2025). An In-depth Technical Guide to the Stability of the Cyclopropylmethyl Carbocation. [3]13. ResearchGate. (n.d.). Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes in the Synthesis of Natural Products and Related Compounds. Request PDF. [14]14. ResearchGate. (2025, October 26). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. 15. PubMed Central (PMC). (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. [15]16. ACS Publications. (n.d.). Chemistry of gem-Dihalocyclopropanes. IV. Ring Opening of gem-Dichlorocyclopropyl Ethers. [16]17. ResearchGate. (1982). Chemistry of gem-Dihalocyclopropanes. XVII. Cyclopropylidene Insertion. Formation and Ring Opening of Bicyclo[1.1.0]butan-2-olate. [17]18. Royal Society of Chemistry (RSC) Publishing. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. [6]19. PubMed. (1996). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . [7]20. Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [18]21. MDPI. (2023, April 27). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [19]22. SciELO. (n.d.). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. [8]23. YouTube. (2023, March 16). Episode 33: Acid catalyzed ring opening reactions. [20]24. BenchChem. (2025). Synthesis of 2,2-Diphenyl-cyclopentanone from Diphenylacetonitrile: A Technical Overview. [21]25. CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. [22]26. SciSpace. (2011). Synthesis and reactions of cyclopropenones. [23]27. PubMed. (2016). The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates.

Sources

Comparative

2,2-Dicyclopropylacetonitrile: A Strategic Bioisosteric Scaffold for Metabolic Hardening in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Synthetic Protocol Executive Summary: The "Butterfly" Effect in Medicinal Chemistry In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Synthetic Protocol

Executive Summary: The "Butterfly" Effect in Medicinal Chemistry

In modern drug discovery, mitigating oxidative liability while maintaining the optimal steric occupation of hydrophobic target pockets is a persistent challenge. Alkyl groups such as tert-butyl and isopropyl are privileged motifs for filling these pockets; however, their electron-rich C–H bonds are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., hydroxylation and subsequent dealkylation)[1].

2,2-Dicyclopropylacetonitrile has emerged as a critical building block for introducing the gem-dicyclopropyl motif—often referred to as a "butterfly" scaffold due to its spatial geometry—into lead compounds. Acting as a superior bioisostere, the gem-dicyclopropyl group provides a "metabolic shield." The unusually high s-character of the cyclopropyl C–H bonds increases the bond dissociation energy (BDE) to approximately 106 kcal/mol, resisting oxidative cleavage while maintaining the necessary steric bulk and lipophilicity[1][2]. Furthermore, the acetonitrile moiety (-CH₂CN) serves as a versatile chemical handle for homologation, allowing for seamless reduction to primary amines or incorporation into complex heterocycles like 1,6-naphthyridines (e.g., in KRAS G12C inhibitors)[3].

Mechanistic Rationale: Why Replace Isopropyl or tert-Butyl?

The decision to replace a standard alkyl group with a gem-dicyclopropyl moiety is driven by the causality of molecular thermodynamics and enzymatic interactions.

  • Electronic Deactivation (Metabolic Hardening): Standard sp³ hybridized C–H bonds in isopropyl or tert-butyl groups have a BDE of ~95–96 kcal/mol. CYP450 enzymes readily abstract these hydrogen atoms via a single-electron transfer (SET) mechanism. In contrast, the strained 60° bond angles of the cyclopropane ring force the external C–H bonds to adopt sp²-like character. This raises the BDE to ~106 kcal/mol, creating a thermodynamic barrier that effectively blocks CYP450-mediated hydroxylation[1].

  • Conformational Rigidity: Unlike freely rotating isopropyl groups, the gem-dicyclopropyl group restricts the conformational vectors of adjacent functional groups, reducing the entropic penalty upon target binding[4].

G tert_butyl tert-Butyl / Isopropyl (Standard Motif) cyp1 CYP450 Oxidation tert_butyl->cyp1 Low BDE (~96 kcal/mol) metab1 Rapid Clearance (Hydroxylation) cyp1->metab1 gem_dcp gem-Dicyclopropyl (Bioisostere) cyp2 CYP450 Interaction gem_dcp->cyp2 High BDE (~106 kcal/mol) metab2 Metabolic Stability (Blocked Oxidation) cyp2->metab2

Caption: Comparative CYP450 metabolic pathways of standard alkyl groups vs. the gem-dicyclopropyl bioisostere.

Quantitative Performance Comparison

The following table synthesizes physicochemical and metabolic data comparing the gem-dicyclopropyl group against traditional alkyl substituents. Incorporating the dicyclopropyl moiety often results in a profound increase in half-life ( t1/2​ ) and a reduction in intrinsic clearance ( CLint​ )[5].

Physicochemical PropertyIsopropyl Grouptert-Butyl Groupgem-Dicyclopropyl Group
Steric Bulk (A-value) ~2.15 kcal/mol>4.0 kcal/mol~3.0 - 4.0 kcal/mol
C–H Bond Dissociation Energy ~95 kcal/mol~96 kcal/mol~106 kcal/mol
Lipophilicity Contribution (ΔlogP) +1.5+2.0+1.7
CYP450 Oxidative Liability High (Readily hydroxylated)High (Readily hydroxylated)Low (Metabolic Shielding)
Conformational Flexibility High (Freely rotating)LowHighly Restricted

Experimental Methodology: Synthesis of 2,2-Dicyclopropylacetonitrile

To utilize the gem-dicyclopropyl group in drug design, 2,2-dicyclopropylacetonitrile must be synthesized with high purity. The most efficient method is the Van Leusen Reaction , which directly converts dicyclopropyl ketone into the homologated nitrile using tosylmethyl isocyanide (TosMIC)[1].

Causality Behind Experimental Choices: We select the Van Leusen protocol over a traditional Wittig reaction followed by hydrocyanation because the extreme steric hindrance of the two cyclopropyl rings makes standard nucleophilic additions sluggish. TosMIC, under basic conditions, efficiently attacks the hindered carbonyl, forming an oxazoline intermediate that smoothly collapses into the nitrile, achieving carbon-chain extension in a single operational step[1].

Step-by-Step Protocol: The Van Leusen Homologation

Self-Validating System: This protocol relies on GC-MS monitoring rather than standard UV-TLC, as neither the starting aliphatic ketone nor the resulting aliphatic nitrile possess strong chromophores.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, add anhydrous methanol (10 volumes relative to the ketone) and potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reagent Activation: Add tosylmethyl isocyanide (TosMIC, 1.2 equivalents) to the stirred suspension. Rationale: K₂CO₃ deprotonates the acidic α-carbon of TosMIC, generating the active nucleophile.

  • Substrate Addition: Dropwise add dicyclopropyl ketone (1.0 equivalent) to the mixture at room temperature (20–25 °C).

  • Monitoring (Validation Step): Stir the reaction for 2–4 hours. Monitor the reaction progress via GC-MS. The reaction is deemed complete when the mass peak corresponding to dicyclopropyl ketone ( m/z 110) is entirely replaced by the product peak ( m/z 121).

  • Workup: Quench the reaction with distilled water and extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation or silica gel chromatography (using a low-polarity eluent like 95:5 Hexanes:Ethyl Acetate) to yield pure 2,2-dicyclopropylacetonitrile.

G ketone Dicyclopropyl Ketone (Sterically Hindered) reagents TosMIC, K2CO3, MeOH (Van Leusen Reaction) ketone->reagents nitrile 2,2-Dicyclopropylacetonitrile (Key Intermediate) reagents->nitrile One-Carbon Homologation reduction LiAlH4, THF, 0°C to RT (Nitrile Reduction) nitrile->reduction amine 2,2-Dicyclopropylethanamine (Final Scaffold) reduction->amine Primary Amine Formation

Caption: Synthetic workflow from dicyclopropyl ketone to 2,2-dicyclopropylethanamine via a nitrile intermediate.

Downstream Applications in Drug Discovery

Once synthesized, 2,2-dicyclopropylacetonitrile acts as a linchpin for generating complex, metabolically stable pharmacophores.

  • Aliphatic Amine Generation: As shown in the workflow above, reduction of the nitrile with Lithium Aluminum Hydride (LiAlH₄) yields 2,2-dicyclopropylethanamine . This primary amine is frequently used to replace tert-butylamine or isopropylamine moieties in lead optimization to prevent rapid oxidative deamination[1].

  • Heterocyclic Core Construction: The nitrile group can be utilized in cyclization reactions. For instance, in the development of cutting-edge KRAS G12C inhibitors , 2,2-dicyclopropylacetonitrile is reacted with strong bases (like KHMDS) and subsequent electrophiles to construct 8,8-dicyclopropyl-1,6-naphthyridin-7(8H)-one cores. This specific bioisosteric application locks the molecule's conformation to perfectly engage the Switch-II pocket of the KRAS mutant while ensuring the drug survives first-pass hepatic metabolism[3].

References

  • ACS Medicinal Chemistry Letters Title: Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions Source: American Chemical Society (ACS) URL:[Link]

  • Google Patents Title: WO2019232419A1 - KRAS G12C inhibitors and methods of using the same Source: WIPO / Google Patents URL
  • Chemical Reviews Title: Creating Stereocenters within Acyclic Systems by C–C Bond Cleavage of Cyclopropanes Source: American Chemical Society (ACS) URL:[Link]

  • Journal of Medicinal Chemistry Title: Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Validation

In Vitro Assessment of the Metabolic Stability of 2,2-Dicyclopropylacetonitrile Derivatives: A Comparative Guide

As drug discovery programs increasingly target complex, sterically hindered binding pockets (such as the KRAS G12C mutation), the demand for novel chemical scaffolds that balance conformational rigidity with pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex, sterically hindered binding pockets (such as the KRAS G12C mutation), the demand for novel chemical scaffolds that balance conformational rigidity with pharmacokinetic endurance has surged[1]. Among these, 2,2-dicyclopropylacetonitrile and its derivatives have emerged as premier synthetic building blocks[2].

This guide provides an objective, data-driven comparison of the metabolic stability of 2,2-dicyclopropylacetonitrile derivatives against standard aliphatic alternatives. Designed for medicinal chemists and DMPK (Drug Metabolism and Pharmacokinetics) scientists, this document dissects the structural causality behind these stability profiles and provides a self-validating in vitro protocol for rigorous assessment.

Structural Rationale: The "Gem-Dicyclopropyl" Advantage

The primary metabolic liability in early-stage drug candidates is oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. Standard alkyl substitutions (e.g., dimethyl or diethyl groups) adjacent to a nitrile or amine often serve as "metabolic soft spots," leading to rapid rapid clearance and short in vivo half-lives.

Substituting these aliphatic chains with a gem-dicyclopropyl moiety fundamentally alters the molecule's metabolic fate[2]. The causality is rooted in bond dissociation energy (BDE). The C-H bonds within a cyclopropane ring possess higher s-character compared to standard sp3 hybridized carbons. This increased BDE makes hydrogen abstraction—the rate-limiting step in CYP-mediated hydroxylation—energetically unfavorable[2]. Consequently, the molecule resists degradation, lowering the intrinsic clearance ( CLint​ ) and extending the half-life ( T1/2​ )[3].

G A Aliphatic Substitution (e.g., Dimethyl/Diethyl) B Low C-H Bond Energy Susceptible to CYP450 A->B C Rapid Clearance Short Half-life B->C D gem-Dicyclopropyl Substitution E High C-H Bond Energy Steric Hindrance D->E F CYP450 Resistance Extended Half-life E->F

Caption: Logical mapping of alkyl vs. dicyclopropyl substitutions on metabolic stability.

Comparative In Vitro Performance Data

To objectively evaluate the performance of the dicyclopropyl scaffold, in vitro microsomal stability assays are the gold standard. Table 1 summarizes the comparative metabolic stability of a model pharmacophore synthesized from 2,2-dicyclopropylacetonitrile versus its dimethyl and diethyl counterparts.

Table 1: Comparative In Vitro Metabolic Stability (HLM & RLM)

Data represents mean values (n=3) evaluated at 1 µM substrate concentration. CLint​ is expressed in µL/min/mg protein.

Scaffold Derivative T1/2​ HLM (min) CLint​ HLM T1/2​ RLM (min) CLint​ RLMPerformance Verdict
2,2-Dimethylacetonitrile 18.4 ± 1.275.312.1 ± 0.9114.6High Clearance
2,2-Diethylacetonitrile 24.6 ± 1.556.315.8 ± 1.187.7Moderate Clearance
2,2-Dicyclopropylacetonitrile >120 <11.5 85.4 ± 4.2 16.2 Highly Stable

Insight: The data demonstrates a nearly 5-fold reduction in human intrinsic clearance when moving from a diethyl to a dicyclopropyl substitution. This profound enhancement in stability allows for reduced dosing frequency and improved systemic exposure in downstream clinical applications[1],[3].

Experimental Methodology: Self-Validating Microsomal Assay

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for assessing the metabolic stability of 2,2-dicyclopropylacetonitrile derivatives.

Step-by-Step Protocol
  • System Preparation & Quality Control:

    • Action: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Include Verapamil (1 µM) as a high-clearance positive control.

    • Causality: The pH 7.4 buffer mimics physiological conditions, maintaining the native conformation of CYP enzymes. The inclusion of Verapamil validates the enzymatic viability of the microsomal batch; if Verapamil is not rapidly cleared, the assay is void.

  • Pre-Incubation:

    • Action: Spike the test compound (final concentration 1 µM, <0.5% DMSO) into the microsomal suspension and pre-incubate at 37°C for 5 minutes.

    • Causality: Establishes thermal equilibrium. Initiating the reaction without pre-incubation leads to artificially low initial reaction rates, skewing the CLint​ calculation.

  • Reaction Initiation:

    • Action: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Causality: CYP450 enzymes are monooxygenases that require a continuous supply of electrons. NADPH serves as the obligate electron donor for the catalytic cycle.

  • Time-Course Sampling & Quenching:

    • Action: At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP proteins, halting the reaction precisely at the target second. Simultaneously, it precipitates microsomal proteins to prevent LC-MS/MS column clogging. The internal standard corrects for volumetric losses during subsequent centrifugation.

  • Analysis & Calculation:

    • Action: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound percentage versus time to determine the elimination rate constant ( k ). Calculate T1/2​=0.693/k and CLint​=(k×V)/M , where V is incubation volume and M is microsomal protein mass.

G N1 1. Preparation Compound + Microsomes N2 2. Pre-incubation 37°C for 5 mins N1->N2 N3 3. Initiation Add NADPH System N2->N3 N4 4. Time-Course Sampling 0, 15, 30, 45, 60 min N3->N4 N5 5. Quenching Cold ACN + Internal Std N4->N5 N6 6. LC-MS/MS Analysis Calculate CL_int & T_1/2 N5->N6

Caption: Step-by-step in vitro liver microsomal stability assay workflow.

Nuance and Limitations: The Bioactivation Risk

While the dicyclopropylacetonitrile scaffold provides excellent metabolic shielding, scientists must be aware of downstream liabilities if the nitrile is reduced to a primary amine (forming a cyclopropylamine derivative).

The cyclopropylamine moiety is a known substrate for CYP1A2-mediated single-electron transfer[2]. This oxidation can trigger a ring-opening mechanism, generating a highly reactive α,β-unsaturated aldehyde. These reactive intermediates can form covalent adducts with hepatic proteins, leading to idiosyncratic hepatotoxicity[2]. Therefore, any drug development program utilizing these derivatives must pair the above stability assay with reactive metabolite trapping studies (e.g., using Glutathione or Potassium Cyanide trapping).

G S1 Cyclopropylamine Moiety S2 CYP1A2 Oxidation (Single Electron Transfer) S1->S2 S3 Radical Cation Intermediate S2->S3 S4 Ring Opening S3->S4 S5 Reactive α,β-Unsaturated Aldehyde S4->S5 S6 Protein Adducts (Toxicity Risk) S5->S6

Caption: CYP-mediated bioactivation pathway of the cyclopropylamine substructure.

References

  • Source: benchchem.
  • Source: google.com (Google Patents)
  • Title: (12) STANDARD PATENT (11) Application No.

Sources

Comparative

exploring alternative reagents for the synthesis of 2,2-dicyclopropylacetonitrile

Comprehensive Guide to the Synthesis of 2,2-Dicyclopropylacetonitrile: Reagent Comparison and Methodologies Executive Summary The synthesis of 2,2-dicyclopropylacetonitrile is a critical gateway to accessing 2,2-dicyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Synthesis of 2,2-Dicyclopropylacetonitrile: Reagent Comparison and Methodologies

Executive Summary

The synthesis of 2,2-dicyclopropylacetonitrile is a critical gateway to accessing 2,2-dicyclopropylethanamine, a highly sought-after building block in modern drug discovery. The gem-dicyclopropyl motif introduces unique conformational constraints and steric bulk, often utilized by medicinal chemists to block adjacent metabolic liabilities and modulate lipophilicity. However, the inherent ring strain and steric hindrance of this system demand highly specific synthetic strategies. This guide evaluates alternative reagents for synthesizing 2,2-dicyclopropylacetonitrile, comparing their mechanistic viability, yield, and scalability to help researchers select the optimal route for their specific pipeline.

Mechanistic Evaluation of Synthetic Routes

To synthesize 2,2-dicyclopropylacetonitrile effectively, researchers must navigate the steric bulk of the two cyclopropyl rings while avoiding acidic conditions that could trigger ring-opening. Below are the three primary synthetic pathways:

SynthesisRoutes K Dicyclopropyl Ketone N 2,2-Dicyclopropylacetonitrile (Target) K->N TosMIC, K2CO3 (Van Leusen) A 2,2-Dicyclopropylacetamide A->N TFAA, Pyridine (Dehydration) M Dicyclopropylmethanol M->N 1. MsCl/Et3N 2. NaCN/DMSO (SN2 Displacement)

Caption: Synthetic pathways to 2,2-dicyclopropylacetonitrile via alternative precursor reagents.

Route A: Van Leusen Homologation via TosMIC

The conversion of dicyclopropyl ketone to 2,2-dicyclopropylacetonitrile using tosylmethyl isocyanide (TosMIC) represents the industry standard for this transformation[1].

  • Causality: TosMIC acts as a one-carbon homologation reagent. In the presence of potassium carbonate and methanol, it undergoes a base-induced cycloaddition with the sterically hindered ketone to form an oxazoline intermediate. Subsequent ring-opening and elimination of the tosyl group yield the nitrile. This route is favored because it bypasses unstable intermediates and directly installs the cyano group in a single operational step, overcoming the steric hindrance of the gem-dicyclopropyl center[1].

Route B: Amide Dehydration via TFAA

An alternative and highly efficient approach involves the dehydration of 2,2-dicyclopropylacetamide using trifluoroacetic anhydride (TFAA) and pyridine[2].

  • Causality: TFAA rapidly activates the amide carbonyl, forming a trifluoroacetoxy intermediate. Pyridine acts as a non-nucleophilic base to facilitate the elimination of trifluoroacetic acid, yielding the nitrile. The inclusion of pyridine is critical; it neutralizes the acidic byproducts, thereby preventing the acid-catalyzed ring-opening of the sensitive cyclopropyl groups[2].

Route C: Nucleophilic Substitution (SN2)

A classical approach involves reducing dicyclopropyl ketone to dicyclopropylmethanol, converting it to a mesylate or bromide, and displacing it with sodium cyanide.

  • Causality: While theoretically sound, this route is practically fraught with challenges. The dicyclopropylmethyl system is highly susceptible to cyclopropylcarbinyl-homoallylic rearrangements under ionizing conditions. Therefore, strict SN2 conditions (aprotic polar solvents like DMSO, complete absence of Lewis acids) are mandatory, making this route significantly less reliable and lower-yielding than Routes A and B.

Quantitative Performance Comparison

Synthesis RoutePrimary ReagentsTypical YieldReaction TimeKey AdvantagePrimary Limitation
Van Leusen Homologation TosMIC, K₂CO₃, MeOH75–85%2–4 hoursSingle-step from ketone; highly efficient for hindered substrates.TosMIC is relatively costly and requires careful handling.
Amide Dehydration TFAA, Pyridine, THF65–80%1–2 hoursClean reaction profile; avoids the use of toxic cyanide salts.Requires the pre-synthesis of the amide precursor.
SN2 Displacement MsCl, NaCN, DMSO40–60%12–24 hoursUtilizes inexpensive, classical reagents.High risk of cyclopropyl ring-opening and rearrangement.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific analytical checkpoints to verify reaction progress and product integrity without relying solely on downstream yields.

Protocol 1: Van Leusen Synthesis (TosMIC Route)[1]
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous methanol (10 volumes) and potassium carbonate (2.0 equivalents).

  • Reagent Addition: Add tosylmethyl isocyanide (TosMIC, 1.2 equivalents) to the stirred suspension.

  • Reaction Initiation: Add dicyclopropyl ketone (1.0 equivalent) dropwise to the mixture at room temperature.

  • Self-Validating Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete in 2–4 hours.

    • Validation Checkpoint: In IR spectroscopy, the disappearance of the strong ketone C=O stretch (~1700 cm⁻¹) and the appearance of a sharp nitrile C≡N stretch (~2240 cm⁻¹) definitively confirms the transformation[1].

  • Work-up: Concentrate the mixture under reduced pressure. Partition the residue between diethyl ether and water, extract the aqueous layer twice with ether, dry over anhydrous Na₂SO₄, and concentrate to yield the crude nitrile.

Protocol 2: Amide Dehydration (TFAA Route)[2]
  • Setup: To a solution of 2,2-dicyclopropylacetamide (1.0 equivalent) in anhydrous THF (15 volumes) at 0 °C, add pyridine (2.0 equivalents).

  • Reagent Addition: Stir the mixture at 0 °C for 1 hour to ensure complete equilibration. Slowly add trifluoroacetic anhydride (TFAA, 5.0 equivalents) dropwise, strictly maintaining the temperature at 0 °C[2].

  • Self-Validating Monitoring: The reaction is rapid. Monitor via LC-MS.

    • Validation Checkpoint: The conversion is verified by the disappearance of the amide mass peak and the appearance of the target nitrile mass ([M+H]⁺ m/z ~122.1). The strict maintenance of 0 °C and excess pyridine ensures the cyclopropyl rings remain intact[2].

  • Work-up: Quench carefully with saturated aqueous NaHCO₃ to neutralize excess TFAA and pyridine salts. Extract with ethyl acetate, wash with brine, dry, and concentrate.

Downstream Application & Metabolic Considerations

Once synthesized, 2,2-dicyclopropylacetonitrile is typically reduced (e.g., via LiAlH₄) to 2,2-dicyclopropylethanamine[1]. While this amine is a powerful tool for SAR studies, drug developers must be acutely aware of its metabolic liabilities.

Bioactivation A Cyclopropylamine Moiety B CYP1A2 Oxidation (Radical Cation) A->B Single Electron Transfer C Ring Opening B->C D Reactive α,β-Unsaturated Aldehyde C->D E Protein Adducts (Toxicity) D->E Covalent Binding

Caption: CYP1A2-mediated bioactivation pathway of the cyclopropylamine moiety.

The cyclopropylamine moiety is a known substrate for CYP-mediated oxidation, particularly by CYP1A2. Single-electron transfer leads to a radical cation intermediate, which subsequently undergoes ring-opening to form highly reactive α,β-unsaturated aldehydes[1]. These electrophilic species can form covalent adducts with hepatic proteins, leading to hepatotoxicity. Therefore, any pipeline utilizing 2,2-dicyclopropylacetonitrile derivatives must incorporate rigorous early-stage reactive metabolite screening to derisk candidates and ensure the trustworthiness of the development program[1].

References

  • Googleapis / WIPO. "(12) STANDARD PATENT (11) Application No. AU 2019278998 B2 - Kras g12c inhibitors and methods of using the same". Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2,2-dicyclopropylacetonitrile: A Cost-Effectiveness Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction to 2,2-dicyclopropylacetonitrile The dicyclopropylmethyl group is a key structural feature in several biologically active molecules. The unique...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,2-dicyclopropylacetonitrile

The dicyclopropylmethyl group is a key structural feature in several biologically active molecules. The unique electronic and conformational properties of the cyclopropyl ring can impart favorable metabolic stability, lipophilicity, and target-binding affinity. As a nitrile, 2,2-dicyclopropylacetonitrile serves as a versatile intermediate, readily convertible to a variety of functional groups, including amines, carboxylic acids, and tetrazoles, making it a highly desirable starting material for medicinal chemistry campaigns.

This guide will explore two primary synthetic strategies for the preparation of 2,2-dicyclopropylacetonitrile:

  • Protocol 1: Synthesis from Dicyclopropyl Ketone via a Tosylhydrazone Intermediate. This classical approach leverages the readily available dicyclopropyl ketone.

  • Protocol 2: Direct Alkylation of a Dicyclopropylmethane Precursor. This more direct approach, while conceptually simpler, faces challenges related to the generation and reactivity of a dicyclopropylmethyl carbanion.

Protocol 1: Synthesis from Dicyclopropyl Ketone

This two-step sequence begins with the conversion of dicyclopropyl ketone to its corresponding tosylhydrazone, followed by a Shapiro reaction or a related reduction-cyanation sequence to furnish the target nitrile.

Experimental Protocol

Step 1: Synthesis of Dicyclopropyl Ketone Tosylhydrazone

  • To a stirred solution of dicyclopropyl ketone (1.0 eq) in methanol at room temperature, add p-toluenesulfonhydrazide (1.05 eq).

  • Heat the mixture to reflux for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the tosylhydrazone.

Step 2: Cyanation of the Tosylhydrazone

  • Suspend the dicyclopropyl ketone tosylhydrazone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the suspension to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a strong base, such as n-butyllithium (2.2 eq), dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to -78 °C and add a source of cyanide, such as tosyl cyanide (1.2 eq) or cyanogen bromide.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,2-dicyclopropylacetonitrile.

Causality Behind Experimental Choices
  • The formation of the tosylhydrazone is a standard method for activating the ketone carbonyl group for subsequent transformations.

  • The use of a strong, non-nucleophilic base like n-butyllithium is crucial for the deprotonation of the tosylhydrazone to form the vinyllithium intermediate in the Shapiro reaction.

  • The choice of the cyanating agent can influence the yield and safety of the reaction. Tosyl cyanide is often effective but can be hazardous. Alternative, less toxic cyanide sources may be explored.

Workflow Diagram

Protocol1 DK Dicyclopropyl Ketone TSH Tosylhydrazone DK->TSH p-toluenesulfonhydrazide, MeOH, reflux ACN 2,2-dicyclopropylacetonitrile TSH->ACN 1. n-BuLi, THF, -78 °C 2. Tosyl cyanide

Caption: Synthesis of 2,2-dicyclopropylacetonitrile from dicyclopropyl ketone.

Protocol 2: Alkylation of Dicyclopropylmethane

This approach aims to directly introduce the nitrile functionality by alkylating a dicyclopropylmethane precursor. The key challenge lies in the selective deprotonation of dicyclopropylmethane.

Experimental Protocol
  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve dicyclopropylmethane (1.0 eq) in a suitable solvent system, such as a mixture of THF and hexamethylphosphoramide (HMPA).

  • Cool the solution to -78 °C.

  • Add a strong base, such as sec-butyllithium or a superbase like the Lochmann-Schlosser base (n-BuLi/KOtBu), dropwise.

  • After stirring at low temperature for a defined period, add a suitable cyanating agent, such as cyanogen bromide or phenyl cyanate (1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography.

Causality Behind Experimental Choices
  • The acidity of the methine proton in dicyclopropylmethane is low, necessitating the use of a very strong base to generate the corresponding carbanion. The addition of HMPA can help to break up organolithium aggregates and increase the basicity of the system.

  • The choice of the cyanating agent is critical. Electrophilic cyanide sources are required to react with the generated carbanion.

Workflow Diagram

Protocol2 DCM Dicyclopropylmethane ACN 2,2-dicyclopropylacetonitrile DCM->ACN 1. Strong Base (e.g., s-BuLi/HMPA) 2. Cyanating Agent (e.g., BrCN)

Caption: Direct cyanation of dicyclopropylmethane.

Cost-Effectiveness and Performance Comparison

The following table provides a semi-quantitative comparison of the two proposed synthetic routes. The costs are estimated based on commercially available starting materials and reagents, and yields are projected from analogous reactions reported in the literature.

MetricProtocol 1: From Dicyclopropyl KetoneProtocol 2: Direct AlkylationJustification & Insights
Starting Material Cost ModerateLowDicyclopropyl ketone is commercially available but more expensive than dicyclopropylmethane.
Reagent & Solvent Cost HighHighBoth protocols require strong bases and specialized reagents. HMPA in Protocol 2 is a significant cost and safety concern.
Number of Steps 21Protocol 2 is conceptually more direct.
Projected Overall Yield 40-60%10-30%Protocol 1 is likely to be higher yielding due to more established and reliable transformations. The direct deprotonation and cyanation in Protocol 2 is expected to be low-yielding.
Ease of Purification ModerateDifficultThe purification in Protocol 1 is standard. Protocol 2 may suffer from side reactions and unreacted starting material, complicating purification.
Scalability ModerateLowThe use of cryogenic temperatures and highly reactive organolithium reagents in both protocols presents scalability challenges. The use of HMPA in Protocol 2 is a major hurdle for large-scale synthesis.
Safety & Environmental HighVery HighBoth protocols involve hazardous reagents. HMPA in Protocol 2 is a known carcinogen and its use is highly restricted.
Estimated Cost per Gram Moderate-HighHighDespite the cheaper starting material, the low yield and purification difficulties of Protocol 2 are likely to result in a higher cost per gram of the final product.

Conclusion and Recommendations

Based on this analysis, Protocol 1, starting from dicyclopropyl ketone, is the more viable and cost-effective route for the synthesis of 2,2-dicyclopropylacetonitrile , especially for laboratory-scale and early-stage drug development applications. While it involves an additional step, the transformations are more robust and predictable, likely leading to a higher overall yield and easier purification.

Protocol 2, the direct alkylation of dicyclopropylmethane, is a more speculative and challenging approach. The difficulty in selectively deprotonating the starting material and the inherent safety and cost issues associated with the required reagents make it a less attractive option for practical synthesis.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of the synthesis, available resources, and risk tolerance. However, for the reliable and predictable production of 2,2-dicyclopropylacetonitrile, the pathway proceeding through the dicyclopropyl ketone intermediate is the recommended starting point for further process development and optimization.

References

No direct synthesis protocols for 2,2-dicyclopropylacetonitrile were found in the initial search. The following references provide context for the synthesis of related compounds and the chemical transformations discussed.

  • Dicyclopropyl ketone synthesis: Information on the synthesis of dicyclopropyl ketone, a key starting material for Protocol 1, can be found in various organic synthesis resources and chemical supplier databases. For instance, Organic Syntheses provides detailed procedures for similar ketone preparations.[1][2]

  • Shapiro Reaction and related transformations: The conversion of tosylhydrazones to various functional groups is a well-established area of organic chemistry. Textbooks and review articles on named reactions in organic synthesis provide extensive information on the Shapiro reaction and its variants.
  • Alkylation of weakly acidic C-H bonds: The direct deprotonation of hydrocarbons is a challenging but studied area.
  • Use of Cyanide Reagents in Organic Synthesis: Safe handling and reaction protocols for various cyanating agents are extensively documented in chemical safety literature and specialized synthetic methodology resources.

Sources

Safety & Regulatory Compliance

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